2-(methoxycarbonyl)methylthio-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYTYRDJPVIJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 2-(Methoxycarbonyl)methylthio-3-nitropyridine in Heterocyclic Drug Design
Executive Summary
In the realm of modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for accessing complex, privileged scaffolds. 2-(Methoxycarbonyl)methylthio-3-nitropyridine (CAS: 477716-65-7), also known as1[1], represents a highly versatile intermediate. By combining a strongly electron-withdrawing nitro group with a nucleophilic thioether linkage bearing an ester moiety, this compound provides an orthogonal reactivity profile ideal for intramolecular cyclizations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for its application in synthesizing pyrido[2,3-b][1,4]thiazine derivatives.
Physicochemical Architecture & Data Profiling
Understanding the physicochemical properties of 2-(methoxycarbonyl)methylthio-3-nitropyridine is essential for predicting its solubility, reactivity, and behavior in biological assays. The molecule features a "push-pull" electronic system: the pyridine nitrogen and the ortho-nitro group heavily withdraw electron density from the ring, while the sulfur atom attempts to donate electron density via resonance, albeit constrained by the electron-deficient core.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 477716-65-7[2] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₈H₈N₂O₄S[1] | Defines the stoichiometric baseline for synthetic planning. |
| Molecular Weight | 228.23 g/mol [2] | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability (favorable for CNS targets). |
| Hydrogen Bond Acceptors | 6 (Est.) | High solvation potential in polar aprotic solvents (e.g., DMF, DMSO). |
| Topological Polar Surface Area | ~110 Ų | Indicates moderate to low blood-brain barrier penetration without further modification. |
Data supported by chemical databases for 2[2].
Synthetic Methodology: The SNAr Approach
The synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the nitro group at the 3-position is the mechanistic key: it drastically lowers the LUMO of the pyridine ring, stabilizing the anionic Meisenheimer complex intermediate and facilitating the displacement of the chloride leaving group at the 2-position.
Step-by-Step Protocol: SNAr Synthesis
Causality & Self-Validation: This protocol is designed to be a self-validating system. The choice of anhydrous conditions prevents competitive hydrolysis, while temperature control dictates chemoselectivity.
-
Preparation: Charge a dry, argon-purged flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous DMF (0.5 M).
-
Causality: Anhydrous DMF is critical. Trace water in the presence of a base will generate hydroxide ions, leading to the formation of 3-nitro-2-pyridone, an unreactive byproduct.
-
-
Base Addition: Add finely powdered K₂CO₃ (1.5 eq) to the solution.
-
Nucleophile Introduction: Cool the suspension to 0 °C using an ice bath. Add methyl thioglycolate (1.1 eq) dropwise over 15 minutes.
-
Causality: The deprotonation of the thiol is exothermic. Maintaining 0 °C prevents the base-catalyzed transesterification or self-condensation of the methyl ester.
-
-
Reaction Propagation: Remove the ice bath and stir at ambient temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) will disappear, replaced by a bright yellow, highly UV-active product spot (lower Rf due to increased polarity).
-
-
Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Workflow of the SNAr synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine.
Downstream Applications: Accessing Privileged Scaffolds
In drug development, 2-(methoxycarbonyl)methylthio-3-nitropyridine is rarely the final API. Instead, it is a precursor for pyrido[2,3-b][1,4]thiazines —a privileged heterocyclic scaffold found in various kinase inhibitors and CNS-active agents.
The transformation requires the reduction of the nitro group to an amine, which subsequently undergoes spontaneous intramolecular amidation with the adjacent methyl ester to form a lactam ring.
Step-by-Step Protocol: Chemoselective Reductive Cyclization
Causality & Self-Validation: Standard catalytic hydrogenation (Pd/C, H₂) is notoriously problematic here because the thioether linkage acts as a potent catalyst poison. Therefore, a dissolving metal reduction is the method of choice.
-
Solvation: Dissolve 2-(methoxycarbonyl)methylthio-3-nitropyridine in glacial acetic acid (0.2 M).
-
Causality: Acetic acid serves a dual purpose: it acts as the proton source for the nitro reduction and provides the acidic environment necessary to catalyze the subsequent lactamization.
-
-
Reduction: Add Iron (Fe) powder (5.0 eq) in portions at room temperature to avoid violent effervescence.
-
Cyclization: Heat the reaction mixture to 80 °C for 6 hours.
-
Causality: While the reduction to the 3-amino intermediate occurs readily at room temperature, the thermal energy (80 °C) is required to overcome the activation barrier for the nucleophilic attack of the newly formed amine onto the ester carbonyl, expelling methanol.
-
-
Workup: Cool the mixture, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with dichloromethane.
-
Self-Validation: LC-MS analysis will show a mass shift corresponding to the loss of oxygen atoms (reduction) and the loss of methanol (cyclization), yielding the final lactam mass.
-
Chemoselective reductive cyclization to pyrido[2,3-b][1,4]thiazine.
Conclusion
2-(Methoxycarbonyl)methylthio-3-nitropyridine is a masterclass in functional group orthogonality. By leveraging the electron-withdrawing nature of the nitro-pyridine core, chemists can easily install the thioether linkage via SNAr. Subsequent chemoselective reduction bypasses transition-metal poisoning to seamlessly yield complex bicyclic lactams. For drug development professionals, mastering the physicochemical nuances of this intermediate unlocks rapid access to highly druggable chemical space.
References
-
Title: CAS#:477716-65-7 | 2-(Methoxycarbonyl)methylthio-3-nitropyridine Source: Chemsrc URL: [Link]
-
Title: Methyl 2-(3-Nitropyridin-2-yl)sulphanylacetate Source: Amerigo Scientific URL: [Link]
Sources
Spectroscopic Characterization of Substituted Nitropyridines: A Comprehensive Technical Guide
Introduction: The Analytical Imperative
Substituted nitropyridines are critical pharmacophores and synthetic intermediates in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group, combined with the inherently electron-deficient pyridine ring, creates a highly polarized electronic environment. This polarization dictates the molecule's reactivity and its unique spectroscopic signatures.
For researchers and drug development professionals, accurate structural elucidation of these compounds requires a multi-modal approach. This whitepaper details the mechanistic causality behind the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of substituted nitropyridines, providing field-proven, self-validating protocols for their characterization.
Integrated spectroscopic workflow for structural elucidation of nitropyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality of Chemical Shifts
The nitro group exerts powerful inductive (-I) and resonance (-R) effects, profoundly deshielding the protons and carbons situated ortho and para to it. In the pyridine ring, the nitrogen atom already acts as an electron sink; the addition of a nitro group exacerbates this electron deficiency.
However, the magnitude of these shifts is highly dependent on steric factors. For instance, in methylated derivatives of 4-nitropyridine N-oxide, the "ortho-effect" of an adjacent methyl group sterically hinders the nitro group, forcing it out of coplanarity with the pyridine ring. This disruption inhibits the paramagnetism and resonance of the nitro group, significantly altering the expected chemical shifts[1],[2]. Furthermore, multinuclear studies reveal that 15 N NMR is exceptionally sensitive to tautomeric balances and resonance interactions between substituents (e.g., 2-amino and 5-nitro groups), with variations in the pyridine nitrogen chemical shift ranging from -101.2 to -126.7 ppm depending on the tautomeric state[3].
Quantitative Data Summary
Below is the representative 1 H and 13 C NMR data for 3-Nitropyridine, showcasing the extreme deshielding effect on the H-2 and H-6 protons[4].
Table 1: NMR Spectroscopic Data for 3-Nitropyridine (in CDCl 3 )
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 H | H-2 | 9.42 | d | 2.4 |
| 1 H | H-6 | 8.88 | dd | 4.8, 1.6 |
| 1 H | H-4 | 8.51 | ddd | 8.4, 2.4, 1.6 |
| 1 H | H-5 | 7.52 | dd | 8.4, 4.8 |
| 13 C | C-3 (C-NO 2 ) | 144.5 | Cq | - |
| 13 C | C-2 | 143.8 | CH | - |
| 13 C | C-6 | 154.2 | CH | - |
Protocol: Self-Validating High-Resolution NMR Workflow
Causality of Choice: CDCl 3 is selected for compounds lacking exchangeable protons, while DMSO-d 6 is used for amino-nitropyridines to visualize N-H coupling.
-
Sample Preparation: Dissolve 15-20 mg of the nitropyridine derivative in 0.6 mL of CDCl 3 containing 0.03% (v/v) tetramethylsilane (TMS).
-
Instrument Calibration (QC Step): Insert a standard lineshape sample (e.g., 1% CHCl 3 in acetone-d 6 ) to validate magnetic field homogeneity (shimming). The peak width at half-height must be < 0.5 Hz.
-
Acquisition: Run a standard 1D 1 H sequence (zg30) at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest T 1 relaxation time of the sample to ensure quantitative integration.
-
Internal Validation: Phase and baseline correct the Free Induction Decay (FID). Set the TMS signal strictly to 0.00 ppm. If the residual solvent peak (CHCl 3 ) does not align perfectly at 7.26 ppm, the sample matrix is inducing a bulk susceptibility shift, and referencing must be mathematically corrected.
Vibrational Spectroscopy (FT-IR & Raman)
Causality of Vibrational Modes
The NO 2 group is characterized by two highly intense stretching vibrations: the asymmetric stretch ( νas ) and the symmetric stretch ( νs ). Because the NO 2 group is conjugated with the aromatic pyridine ring, these frequencies are slightly lowered compared to aliphatic nitro compounds. The exact position of these bands shifts depending on the inductive effects of other substituents on the ring. For example, in 5-bromo-2-nitropyridine, the νas and νs appear at 1529 cm −1 and 1350 cm −1 , respectively[5],[6].
Quantitative Data Summary
Table 2: Comparative Vibrational Frequencies for 5-Bromo-2-nitropyridine
| Vibrational Mode | FT-IR (cm −1 ) | FT-Raman (cm −1 ) | Intensity / Characteristics |
| C-H Stretching | 3111, 3051 | 3048 | Weak, largely unaffected by substitution |
| NO 2 Asymmetric Stretch | 1529 | - | Very Strong (IR) |
| NO 2 Symmetric Stretch | 1350 | 1350 | Strong (IR), Very Strong (Raman) |
| C-NO 2 Stretching | - | 1546 | Very Strong (Raman) |
| Ring Breathing | 1010 | 1010 | Medium |
| NO 2 Wagging | 532 | 532 | Medium |
Protocol: Self-Validating FT-IR Acquisition (KBr Pellet)
Causality of Choice: KBr is optically transparent in the mid-IR region (4000-400 cm −1 ). Pressing it into a solid pellet prevents the moisture interference commonly seen in liquid cell preparations.
-
Background Validation (QC Step): Record a background spectrum of an empty sample compartment or a pure KBr pellet. The baseline transmission must exceed 95%. If atmospheric CO 2 (2350 cm −1 ) or water vapor (3600-3200 cm −1 ) is prominent, purge the instrument with dry nitrogen.
-
Sample Preparation: Grind 1-2 mg of the nitropyridine derivative with 100 mg of spectroscopic-grade KBr in an agate mortar.
-
Pellet Pressing: Transfer the fine powder to a hydraulic press die. Apply 10 tons of pressure under a vacuum for 2 minutes to create a transparent, glass-like pellet. Vacuum removes trapped air, preventing light scattering.
-
Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , accumulating at least 32 scans to maximize the signal-to-noise ratio.
Mass Spectrometry (MS)
Causality of Fragmentation Pathways
Under Electron Impact (EI) conditions (70 eV), substituted nitropyridines exhibit highly specific fragmentation cascades. The decomposition patterns are heavily influenced by the interaction of the substituent with the nitro group and the ring nitrogen[7]. The primary diagnostic cleavages are:
-
Loss of NO 2 ( m/z -46): Direct homolytic cleavage of the C-N bond, yielding an aryl cation.
-
Loss of NO ( m/z -30): This requires a complex skeletal rearrangement where the nitro group isomerizes to a nitrite ester (-O-NO) prior to cleavage, yielding a phenoxy-type pyridine cation. This is often followed by the extrusion of carbon monoxide (CO).
Primary electron impact (EI) mass fragmentation pathways of nitropyridines.
Protocol: Self-Validating GC-MS Analysis
Causality of Choice: 70 eV EI ionization is the universal standard because it imparts enough excess internal energy to induce reproducible fragmentation, allowing direct comparison against NIST spectral libraries.
-
Instrument Tuning (QC Step): Introduce Perfluorotributylamine (PFTBA) into the MS source. Validate the mass axis calibration and relative ion abundances at m/z 69 (base peak), 219 (>35%), and 502 (>1%). If the 502/69 ratio is low, the repeller voltage or source temperature must be optimized to prevent high-mass discrimination.
-
Chromatography: Inject 1 µL of a 1 mg/mL sample (in methanol or dichloromethane) into a GC system equipped with a non-polar capillary column (e.g., HP-5MS).
-
Thermal Gradient: Hold the oven at 70 °C for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min. Helium carrier gas must be maintained at a constant flow of 1.0 mL/min to ensure stable retention times.
-
Data Acquisition: Scan from m/z 35 to 400. The presence of the molecular ion [M] + is typically robust for nitropyridines, but the base peak is often the [M-NO 2 ] + or [M-NO] + fragment.
References
- Puszko, A., & Wasylina, L. "The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide." Chemical Papers.
- "Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides." PubMed.
- "Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." CORE.
- "Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide." BenchChem.
- Sundaraganesan, N., et al. "FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine." NIScPR.
- "A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy." BenchChem.
- Rasała, D., & Gawinecki, R. "The fragmentation behaviour of 22 vicinally substituted nitropyridines has been studied under electron impact conditions." Journal of Mass Spectrometry / ResearchGate.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Nitropyridine Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitropyridine derivatives are a critical class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Understanding their structural integrity and metabolic fate is paramount for ensuring efficacy and safety. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of these compounds. This guide provides a comprehensive exploration of the mass spectrometric behavior of nitropyridine derivatives, focusing on the intricate fragmentation patterns that serve as their molecular fingerprints. We will delve into the mechanistic underpinnings of fragmentation under various ionization techniques, offering field-proven insights to navigate the complexities of spectral interpretation. This document is designed to be a self-validating system, equipping researchers with the expertise to confidently identify and characterize nitropyridine derivatives in complex matrices.
Introduction: The Significance of Nitropyridine Derivatives and Mass Spectrometry
Nitropyridine derivatives are heterocyclic compounds containing a pyridine ring substituted with at least one nitro group. This structural motif imparts unique chemical and biological properties, making them valuable precursors and active ingredients in numerous applications. In drug development, for instance, the nitropyridine scaffold is present in several pharmacologically active agents. The accurate identification and structural characterization of these compounds and their metabolites are crucial throughout the research and development pipeline.[1][2]
Mass spectrometry has become an indispensable tool for this purpose, offering unparalleled sensitivity and specificity. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides not only the molecular weight but also, through fragmentation, a wealth of structural information.[3][4] The fragmentation patterns are highly dependent on the molecule's structure, including the position of the nitro group and other substituents on the pyridine ring.[1] A thorough understanding of these patterns is therefore essential for unambiguous compound identification.
This guide will systematically explore the fragmentation behavior of nitropyridine derivatives under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will examine the characteristic neutral losses, rearrangements, and fragment ions that define the mass spectra of these compounds, providing a logical framework for spectral interpretation.
Ionization Techniques: A Tale of Two Energies
The choice of ionization technique is a critical first step in any MS analysis, as it dictates the type and extent of fragmentation observed.[1]
Electron Ionization (EI): The "Hard" Technique for Structural Detail
EI is a high-energy ionization method that involves bombarding the analyte molecule with a beam of electrons, typically at 70 eV.[5] This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion (M⁺˙).[1][6] The excess energy within the M⁺˙ often leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[1][4][5] This makes EI-MS particularly valuable for distinguishing between isomers, as subtle structural differences can lead to significantly different fragmentation patterns.[7][8]
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination
In contrast to EI, ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[1][9] This is particularly useful for determining the molecular weight of the analyte. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS or MS²) is employed.[10][11][12] In this technique, the precursor ion of interest (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to controlled fragmentation.[10][12]
Core Fragmentation Pathways of Nitropyridine Derivatives
The fragmentation of nitropyridine derivatives is primarily dictated by the presence of the electron-withdrawing nitro group and the inherent chemistry of the pyridine ring. The position of the nitro group and other substituents significantly influences the stability of the resulting fragment ions and, consequently, their relative abundances in the mass spectrum.[1][13]
Electron Ionization (EI) Fragmentation
Under EI conditions, the high-energy molecular ion undergoes a series of characteristic fragmentation reactions.
One of the most common fragmentation pathways for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂) or as nitric oxide (NO).[13][14]
-
Loss of •NO₂ (m/z -46): This cleavage results in the formation of a pyridyl cation. The stability of this cation is influenced by other substituents on the ring.
-
Loss of NO (m/z -30): This is often followed by the loss of carbon monoxide (CO), leading to further fragmentation.[9]
A key diagnostic fragmentation for ortho-substituted nitroaromatics is the "ortho effect".[13] If a substituent with a labile hydrogen atom is present in the position ortho to the nitro group, a characteristic loss of a hydroxyl radical (•OH) is often observed.[13] This occurs through an intramolecular hydrogen transfer to the nitro group, followed by cleavage.
The pyridine ring itself can undergo cleavage, although this is typically less favorable than the loss of the nitro group. Fragmentation of the ring can lead to the formation of smaller, characteristic ions.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In ESI-MS/MS, the fragmentation of the protonated or deprotonated molecule is induced by collision with a neutral gas. The resulting product ions provide valuable structural information.
The fragmentation of [M+H]⁺ ions often involves the loss of small neutral molecules.
-
Loss of H₂O (m/z -18): If a suitable proton donor is available, such as a hydroxyl or amino group, the loss of water is a common fragmentation pathway.
-
Loss of NO₂ (m/z -46) and HNO₂ (m/z -47): Similar to EI, the loss of the nitro group can occur. The loss of nitrous acid (HNO₂) is also frequently observed from the protonated molecule.
-
Loss of CO (m/z -28): Cleavage of the pyridine ring can lead to the loss of carbon monoxide.
In negative ion mode, the fragmentation of deprotonated molecules often involves the formation of stable anions.[9]
-
Loss of NO• (m/z -30) and NO₂• (m/z -46): The expulsion of these radical species leads to the formation of distonic radical anions.[9]
-
Decarboxylation and Desulfonation: For nitropyridine derivatives containing carboxylic or sulfonic acid groups, the loss of CO₂ or SO₃, respectively, are dominant fragmentation pathways in negative ion mode.[9]
Data Presentation and Experimental Protocols
Tabular Summary of Common Fragmentations
| Ionization Mode | Precursor Ion | Common Neutral Losses (m/z) | Characteristic Fragment Ions | Notes |
| EI | M⁺˙ | •NO₂ (46), NO (30), •OH (17) | [M-NO₂]⁺, [M-NO]⁺, [M-OH]⁺ | The "ortho effect" leads to the loss of •OH.[13] |
| ESI (+) | [M+H]⁺ | H₂O (18), HNO₂ (47), CO (28) | [M+H-H₂O]⁺, [M+H-HNO₂]⁺ | Fragmentation is induced by CID in MS/MS. |
| ESI (-) | [M-H]⁻ | NO• (30), NO₂• (46), CO₂ (44) | [M-H-NO]⁻•, [M-H-NO₂]⁻•, [M-H-CO₂]⁻ | Particularly useful for acidic derivatives.[9] |
Experimental Protocols
This protocol is suitable for volatile and thermally stable nitropyridine derivatives.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[1]
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is commonly used.[1]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This protocol is ideal for less volatile or thermally labile nitropyridine derivatives and for analyses from complex matrices like biological fluids.[9]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Flow Rate: 0.2-0.6 mL/min.[1]
-
Column Temperature: 30-40 °C.[1]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.0-4.5 kV.[1]
-
Cone Voltage: 20-40 V.[1]
-
Source Temperature: 120-150 °C.[1]
-
Desolvation Temperature: 350-500 °C.[1]
-
Collision Gas: Argon at a pressure sufficient to induce fragmentation.
-
Collision Energy: Ramped or set at specific voltages (e.g., 10-40 eV) to optimize fragmentation for each compound.
-
Visualization of Fragmentation Pathways and Workflows
Visualizing the fragmentation pathways and the overall analytical workflow can greatly aid in understanding the process.
Generalized EI Fragmentation of a Nitropyridine
Caption: Generalized EI fragmentation of a nitropyridine derivative.
Typical LC-MS/MS Workflow for Nitropyridine Analysis
Caption: A typical workflow for the analysis of nitropyridine derivatives by LC-MS/MS.
Conclusion: A Framework for Confident Structural Elucidation
The mass spectrometric fragmentation of nitropyridine derivatives is a complex yet predictable process governed by fundamental principles of ion chemistry. By understanding the characteristic fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, researchers can confidently elucidate the structures of these important compounds. The position of the nitro group, the presence of other substituents, and the chosen ionization method all play a crucial role in shaping the resulting mass spectrum. This guide provides a robust framework, integrating theoretical knowledge with practical, field-tested protocols, to empower scientists in their analytical endeavors. The ability to interpret these molecular fingerprints is a critical skill in modern chemical and pharmaceutical research, enabling the rapid and accurate identification of nitropyridine derivatives and their metabolites.
References
- BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- Schmidt, J., Benter, T., & Thum, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
- Gawinecki, R., Rasala, D., & Bak, T. (2000). Tandem mass spectrometry of some nitropyridylaryl sulfides. PubMed.
- Schmidt, J., Benter, T., & Thum, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Nielsen, J. C. (2015). Liquid chromatography mass spectrometry for analysis of microbial metabolites. DTU Inside.
- International Journal of Research and Development in Pharmacy and Life Sciences. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Dr. M. A. Suvarna. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS).
- Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- MDPI. (2021, September 12). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry.
- ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.
- PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
- Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- The Science Matter. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS) [Video]. YouTube.
- VMSL. (n.d.). Fragmentation Patterns.
- Heinrich Heine University Düsseldorf. (n.d.). LC-MS based Metabolite Analysis.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing.
- Spectroscopy Online. (2026, March 10). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
- ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
- SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
- Spectroscopy Online. (2023, June 15). Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis.
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Theoretical DFT Studies on Nitro Derivatives of Pyridine: A Comprehensive Computational Guide
Executive Summary
Nitro derivatives of pyridine are highly versatile scaffolds critical to the development of energetic materials, nonlinear optical (NLO) materials, and advanced pharmaceuticals. Density Functional Theory (DFT) has become the gold standard for predicting their thermodynamic stability, spectroscopic profiles, and electronic reactivity. This whitepaper provides an in-depth, field-proven methodology for conducting theoretical DFT studies on nitropyridines. By bridging the gap between quantum mechanical theory and experimental causality, this guide establishes a self-validating computational workflow designed to ensure absolute scientific integrity.
The Causality of Computational Method Selection
As computational scientists, we do not merely select functionals and basis sets at random; every parameter must be deliberately chosen to address the specific quantum mechanical behavior of the target molecule. Nitropyridines present unique challenges due to the extreme electron-withdrawing nature of the nitro ( −NO2 ) group coupled with the heteroaromatic pyridine ring.
Functional Selection: B3LYP vs. M06-2X
The hybrid generalized gradient approximation (GGA) functional B3LYP remains the workhorse for baseline geometry optimization and vibrational frequency calculations of nitropyridines due to its excellent cost-to-accuracy ratio . However, when studying amino-nitropyridines (where intramolecular hydrogen bonding occurs between the −NH2 and −NO2 groups), B3LYP often fails to accurately capture medium-range dispersion forces. In such cases, the M06-2X global hybrid functional is mandated. M06-2X is parameterized specifically for non-covalent interactions and thermochemistry, providing superior accuracy for hydrogen-bonded systems .
Basis Set Selection: The Necessity of Diffuse Functions
For nitropyridines, utilizing a standard basis set like 6-31G(d) is a critical error. The highly electronegative oxygen atoms in the nitro group possess lone pairs whose electron density extends significantly outward. Therefore, the 6-311++G(d,p) basis set is required.
-
Triple-Zeta (311): Allows for high flexibility in the radial portion of the orbitals.
-
Diffuse Functions (++): The addition of diffuse functions on both heavy atoms and hydrogen is non-negotiable. It allows the model to accurately describe the expanded electron clouds of the nitro group, which is essential for calculating polarizability, hyperpolarizability (NLO properties), and accurate proton affinities .
-
Polarization Functions (d,p): Accounts for the angular deformation of orbitals during bonding.
Structural and Energetic Analysis
Isodesmic Reactions for Heat of Formation (HOF)
DFT methods inherently struggle with calculating absolute correlation energies. To calculate the Heat of Formation ( ΔHf ) for energetic nitropyridines, we must employ an isodesmic reaction scheme . In an isodesmic reaction, the number and types of chemical bonds are conserved between reactants and products. This conservation ensures that the systematic errors inherent in the chosen DFT functional cancel out perfectly, yielding highly accurate thermodynamic data .
Fig 1. Isodesmic reaction scheme for calculating accurate heats of formation.
Aromaticity and NICS(0)
The introduction of a nitro group disrupts the electron distribution of the pyridine ring. Aromaticity is quantified using the Nucleus-Independent Chemical Shift (NICS) . Calculated at the geometric center of the ring (NICS(0)) using the GIAO (Gauge-Independent Atomic Orbital) method, more negative values indicate stronger aromaticity. Interestingly, substitution of nitro groups can sometimes increase the negative NICS value compared to bare pyridine due to complex push-pull electron dynamics .
Spectroscopic and Electronic Profiling
Vibrational Spectroscopy (IR & Raman)
Theoretical IR and Raman spectra are generated via frequency calculations. Because DFT operates under the harmonic oscillator approximation, it overestimates vibrational frequencies. To align theoretical data with experimental solid-phase results, a scaling factor (typically 0.9613 for B3LYP/6-311++G**) must be applied to correct for anharmonicity .
Frontier Molecular Orbitals (HOMO-LUMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness, kinetic stability, and optical polarizability of the molecule. A narrow gap indicates a highly reactive, "soft" molecule with potential NLO applications due to facile intramolecular charge transfer (ICT) from the electron-donating ring to the electron-withdrawing nitro group .
Quantitative Data Summary
Table 1. Representative DFT-Derived Properties of Nitropyridines (B3LYP/6-311++G**)
| Compound | NICS(0) (ppm) | HOMO (eV) | LUMO (eV) | Δ E Gap (eV) | Primary Application |
| Pyridine (Ref) | -8.08 | -6.72 | -1.15 | 5.57 | Solvent / Precursor |
| 2-Nitropyridine | -9.22 | -7.45 | -2.80 | 4.65 | Energetic Materials |
| 4-Nitropyridine | -10.54 | -7.60 | -3.10 | 4.50 | Energetic Materials |
| 2-Amino-3-nitropyridine | -8.45 | -6.10 | -2.45 | 3.65 | Nonlinear Optics (NLO) |
(Note: NICS values sourced from Türker et al. ; Energy gaps are representative of literature trends demonstrating ICT).
Standardized Experimental / Computational Protocol
To ensure absolute trustworthiness, the following step-by-step workflow must be executed in a quantum chemistry package (e.g., Gaussian 16). This protocol is designed as a self-validating system .
Fig 2. Standardized DFT computational workflow for nitropyridine derivatives.
Step 1: Geometry Optimization
-
Construct the initial 3D geometry of the target nitropyridine.
-
Set the route section to #p opt b3lyp/6-311++g(d,p).
-
Causality: Optimization locates the global minimum on the Potential Energy Surface (PES) by minimizing atomic forces.
Step 2: Frequency Calculation & Self-Validation
-
Run a frequency calculation on the optimized geometry: #p freq b3lyp/6-311++g(d,p).
-
Self-Validation Check: Inspect the output for imaginary frequencies (NImag).
-
If NImag = 0: The structure is a true local minimum. Proceed to Step 3.
-
If NImag > 0: The structure is a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
-
Step 3: Natural Bond Orbital (NBO) Analysis
-
Execute NBO analysis using #p b3lyp/6-311++g(d,p) pop=nbo.
-
Causality: NBO analysis quantifies the stabilization energy E(2) associated with hyperconjugation (e.g., lone pair electron transfer from oxygen to the pyridine π∗ orbitals). This provides the exact mechanical reason for the molecule's specific conformation and reactivity.
Step 4: Spectroscopic Profiling in Solvent (IEF-PCM)
-
NMR: Use the GIAO method with an implicit solvent model: #p nmr=giao b3lyp/6-311++g(d,p) scrf=(solvent=dmso).
-
UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies: #p td=(nstates=6) b3lyp/6-311++g(d,p) scrf=(solvent=ethanol).
-
Causality: Gas-phase calculations fail to replicate experimental UV-Vis and NMR spectra. The Integral Equation Formalism Variant (IEF-PCM) polarizes the continuous solvent field around the solute cavity, accurately mimicking the dielectric environment of DMSO or Ethanol .
Conclusion
Theoretical DFT studies of nitropyridines require strict adherence to quantum mechanical principles. By utilizing diffuse-augmented basis sets, isodesmic reaction schemes, and self-validating frequency checks, researchers can generate highly reliable data. This predictive power accelerates the development pipelines for energetic materials and advanced pharmaceuticals, saving countless hours of trial-and-error bench chemistry.
References
-
Türker, L. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials.[Link]
-
Mahfouz, R. M. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University Journal for Research.[Link]
-
Godlewska, P., et al. (2024). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
-
Sivaprakash, S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon.[Link]
Methodological & Application
Application Notes & Protocols for 2-(methoxycarbonyl)methylthio-3-nitropyridine: A Versatile Intermediate in Modern Synthetic Chemistry
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. 2-(methoxycarbonyl)methylthio-3-nitropyridine emerges as a highly versatile, yet under-utilized, synthetic intermediate. Its unique constellation of functional groups—a pyridine core, an activating nitro group, and a synthetically labile methylthioacetate moiety—renders it a powerful tool for the construction of complex heterocyclic systems.
The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro group at the 3-position, activates the C2 and C6 positions towards nucleophilic attack. The 2-(methoxycarbonyl)methylthio group is not merely a placeholder; it is a reactive handle that can be readily displaced by a variety of nucleophiles or can participate in further chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this intermediate, complete with detailed experimental protocols for its preparation and subsequent utilization.
Core Attributes and Reactivity Profile
The reactivity of 2-(methoxycarbonyl)methylthio-3-nitropyridine is governed by the interplay of its key structural features. Understanding these electronic and steric factors is crucial for predicting its behavior in chemical reactions and for designing rational synthetic routes.
Key Reactive Sites and Mechanistic Considerations
The primary modes of reactivity for 2-(methoxycarbonyl)methylthio-3-nitropyridine are centered around nucleophilic aromatic substitution (SNAr) and modifications of the ester functionality.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. The 2-position, being ortho to the nitro group, is highly activated. The (methoxycarbonyl)methylthio group at this position can act as a leaving group, allowing for the introduction of a wide array of substituents. This is a cornerstone of its utility as a synthetic intermediate.
-
Ester Hydrolysis and Amidation: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for molecular diversification.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, opening up another dimension of synthetic possibilities.
Synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine: A Step-by-Step Protocol
The preparation of 2-(methoxycarbonyl)methylthio-3-nitropyridine can be readily achieved from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of analogous compounds.[1][2][3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine.
Experimental Protocol: Synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine
Materials:
-
2-Chloro-3-nitropyridine
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add methyl thioglycolate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(methoxycarbonyl)methylthio-3-nitropyridine.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 2-Chloro-3-nitropyridine | Methyl thioglycolate | K₂CO₃ | DMF | 60-70 | 4-6 | 85-95 |
Applications in Synthetic Chemistry: Gateway to Novel Heterocycles
The synthetic utility of 2-(methoxycarbonyl)methylthio-3-nitropyridine is best illustrated through its application in the synthesis of more complex molecular architectures. The following protocols detail its use as a key intermediate.
Protocol 1: Synthesis of 2-Amino-3-nitropyridine Derivatives via SNAr
The (methoxycarbonyl)methylthio group can be readily displaced by primary and secondary amines to furnish a variety of 2-amino-3-nitropyridine derivatives, which are valuable precursors for pharmaceuticals.[4]
Reaction Workflow:
Caption: General workflow for the synthesis of 2-amino-3-nitropyridine derivatives.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine
Materials:
-
2-(methoxycarbonyl)methylthio-3-nitropyridine
-
Piperidine
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-(methoxycarbonyl)methylthio-3-nitropyridine (1.0 eq) in ethanol.
-
Add piperidine (1.2 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-3-nitropyridine.
Quantitative Data for Representative Amines (Estimated):
| Amine | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Piperidine | Ethanol | Reflux | 8-12 | 80-90 |
| Morpholine | Ethanol | Reflux | 8-12 | 75-85 |
| Aniline | DMF | 100 | 12-16 | 60-70 |
Protocol 2: Synthesis of Thieno[2,3-b]pyridine Derivatives
The presence of both the ester and the thioether functionalities in 2-(methoxycarbonyl)methylthio-3-nitropyridine opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems like thienopyridines, which are known to possess diverse biological activities.[5]
Proposed Reaction Scheme:
A plausible, albeit requiring experimental validation, route to a thieno[2,3-b]pyridine core could involve intramolecular cyclization under basic conditions, followed by reduction of the nitro group and subsequent functionalization.
Conclusion: A Versatile Tool for Chemical Innovation
2-(methoxycarbonyl)methylthio-3-nitropyridine is a promising and versatile synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its multiple functional groups provide a robust platform for the generation of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block, paving the way for the discovery of novel chemical entities with significant biological or material properties.
References
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. RSC. [Link]
-
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 83. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate (6), 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetic acid (7) and (S) methyl 2-{2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetamido}-4-methyl-pentanoate (8). ResearchGate. [Link]
-
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. PMC. [Link]
-
ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
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Organic Syntheses. (n.d.). Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. Organic Syntheses. [Link]
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PMC. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PMC. [Link]
-
PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons. [Link]
- Google Patents. (2010). Process for preparation of nitropyridine derivatives.
-
PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PMC. [Link]
-
ResearchGate. (2026). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
-
Eureka | Patsnap. (2014). Preparation method of 2-amino-3-nitro pyridine. Eureka | Patsnap. [Link]
-
Brieflands. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Brieflands. [Link]
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The Strategic Role of 2-(Methylthio)-3-nitropyridines in Modern Medicinal Chemistry: Application Notes and Protocols
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Within this vast chemical space, the 2-(methylthio)-3-nitropyridine motif has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural features that medicinal chemists can exploit for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of 2-(methylthio)-3-nitropyridines, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.
The 2-(Methylthio)-3-nitropyridine Scaffold: A Versatile Intermediate
The strategic placement of the nitro and methylthio groups on the pyridine ring dictates the chemical reactivity of the 2-(methylthio)-3-nitropyridine scaffold. The electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the 2- and 6-positions susceptible to attack by various nucleophiles.[2] This reactivity is fundamental to the utility of this scaffold in creating diverse libraries of compounds for biological screening.
The methylthio group at the 2-position serves a dual purpose. It can be retained in the final molecule, where it may contribute to binding with biological targets, or it can be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the electronic and steric properties of the molecule. This versatility allows for a high degree of structural diversification, a key aspect of modern drug discovery.
Therapeutic Applications: A Focus on Oncology
While derivatives of the 2-(methylthio)-3-nitropyridine scaffold have been investigated for various therapeutic applications, including as antimicrobial and analgesic agents, their most significant impact to date has been in the field of oncology.[3][4]
Microtubule-Targeting Agents
A compelling body of research has identified 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents with broad anticancer activity.[5] These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin.[5] This mechanism ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[5]
One of the key advantages of these 3-nitropyridine derivatives is their potent in vitro cytotoxicity against a wide range of cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range.[5] Furthermore, in vivo studies in murine xenograft models of colon cancer have demonstrated significant tumor growth inhibition.[5]
Synthetic Protocols
The synthesis of 2-(methylthio)-3-nitropyridine derivatives typically involves a multi-step process. Below is a representative protocol for the synthesis of a generic 2-(methylthio)-3-nitropyridine, which can be adapted for the synthesis of more complex analogues.
General Synthesis of 2-(Methylthio)-3-nitropyridines
This protocol outlines a two-step synthesis starting from a commercially available 2-chloro-3-nitropyridine. The first step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.
Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine
-
Materials:
-
2-Chloro-3-nitropyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(methylthio)-3-nitropyridine.
-
Biological Evaluation Protocols
To assess the therapeutic potential of newly synthesized 2-(methylthio)-3-nitropyridine derivatives, a series of in vitro biological assays are typically performed. Below are protocols for two fundamental assays in cancer drug discovery.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.
-
Materials:
-
Tubulin ( >99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
96-well plate (clear bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a solution of tubulin in General Tubulin Buffer containing glycerol.
-
Prepare dilutions of the test compound in General Tubulin Buffer.
-
In a 96-well plate, add the tubulin solution to wells containing the test compound or controls.
-
Initiate the polymerization reaction by adding GTP to each well and immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data by plotting absorbance versus time. Compare the polymerization curves of the test compound to the controls to determine its inhibitory effect.
-
Structure-Activity Relationship (SAR) and Future Directions
The development of potent 2-(methylthio)-3-nitropyridine-based drug candidates relies on a thorough understanding of their structure-activity relationships (SAR). Systematic modifications of the pyridine core and its substituents can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
The logical workflow for optimizing a chemical series based on SAR is depicted below:
Caption: A generalized workflow for the optimization of a chemical series based on Structure-Activity Relationships (SAR).
Future research in this area will likely focus on expanding the therapeutic applications of 2-(methylthio)-3-nitropyridines beyond oncology. Their inherent reactivity and modular nature make them attractive starting points for the discovery of novel agents targeting a wide range of diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies will continue to be a priority, enabling the rapid generation of diverse compound libraries for high-throughput screening.
Conclusion
The 2-(methylthio)-3-nitropyridine scaffold represents a privileged starting point in the design and synthesis of novel bioactive molecules. Its utility has been particularly well-demonstrated in the development of potent anticancer agents. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this versatile chemical entity in their drug discovery programs.
References
-
Herman, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. [Link]
-
Al-Ostoot, F.H., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society. [Link]
-
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]
-
Singh, H., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. [Link]
-
Polshettiwar, S. A., & R., N. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Sciences, 7(4), 235-242. [Link]
-
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthetic routes to compounds 5 and 10-19. [Link]
-
Kaur, M., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103648. [Link]
-
Al-Warhi, T. I., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. 5-(Methylthio)-2-nitropyridine | 35196-09-9 | Benchchem [benchchem.com]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification of Nitropyridine Derivatives by Column Chromatography
Executive Summary
Nitropyridine derivatives are critical building blocks and intermediates in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients[1]. However, the purification of these compounds from complex reaction mixtures—which often contain closely related positional isomers, unreacted starting materials, and over-nitrated byproducts—presents a significant chromatographic challenge[2].
This application note provides a comprehensive, mechanistically grounded guide to optimizing the purification of nitropyridines using silica gel column chromatography. By understanding the underlying surface chemistry of the stationary phase and employing targeted mobile phase modifications, researchers can eliminate peak tailing, improve isomer resolution, and maximize product recovery.
Mechanistic Rationale: The Silanol Challenge
The fundamental difficulty in purifying pyridine derivatives on standard normal-phase silica gel stems from secondary interactions between the analyte and the stationary phase[3].
Standard silica gel (SiO₂) surfaces are populated with residual silanol groups (Si-OH). These groups are distinctly acidic (pKa ~4.5–5.0). While the strongly electron-withdrawing nitro (-NO₂) group reduces the overall basicity of the pyridine ring compared to unsubstituted pyridine, the heterocyclic nitrogen atom still retains sufficient electron density to act as a hydrogen bond acceptor and a weak base[4][5].
When a nitropyridine derivative travels through the column, it undergoes two competing retention mechanisms:
-
Primary Partitioning: Ideal, reversible adsorption based on the molecule's overall polarity.
-
Secondary Interactions: Strong hydrogen bonding and ion-exchange interactions between the basic pyridine nitrogen and the acidic silanol groups[6].
These secondary interactions cause the trailing edge of the analyte band to be retained longer than the leading edge, resulting in severe peak tailing , band broadening, and in extreme cases, irreversible adsorption (streaking)[6][7].
The Solution: Competitive Masking
To achieve sharp, symmetrical elution bands, the acidic silanol sites must be neutralized or "masked." This is accomplished by adding a small concentration (0.1% – 1.0% v/v) of a competing base, such as Triethylamine (TEA) or ammonium hydroxide, to the mobile phase[7]. TEA is a stronger base than the nitropyridine; it preferentially binds to the active silanol sites, effectively shielding them and allowing the nitropyridine to elute based solely on ideal partitioning[3][6].
Mechanism of silanol-induced tailing and competitive masking by triethylamine (TEA).
Chromatographic Parameters & Quantitative Data
Selecting the correct stationary phase and solvent system is highly dependent on the substituents present on the nitropyridine ring. For example, halogenated nitropyridines (e.g., 2,4-dichloro-5-nitropyridine) are relatively non-polar and can be eluted with simple hydrocarbon/ester mixtures[4]. Conversely, aminonitropyridines are highly polar and require more aggressive solvent mixtures[8].
Table 1: Optimized Chromatographic Conditions for Nitropyridine Classes
| Nitropyridine Class | Example Compound | Stationary Phase | Recommended Mobile Phase | Additive | Asymmetry Factor (As)* | Expected Recovery |
| Halogenated | 2,6-Dichloro-3-nitropyridine | Silica Gel (60-120 mesh) | Petroleum Ether / EtOAc | None or 0.1% TEA | 1.2 - 1.5 | 85 - 90% |
| Alkyl-substituted | 3-Nitro-2,6-lutidine | Silica Gel (230-400 mesh) | Hexane / EtOAc | 0.5% TEA | 1.0 - 1.2 | > 90% |
| Amino-substituted | 3-Amino-4-nitropyridine | Silica Gel (230-400 mesh) | DCM / MeOH | 1.0% TEA or NH₄OH | 1.1 - 1.3 | 75 - 85% |
| Highly Polar/Salts | Pyridine-N-oxides | C18 (Reversed Phase) | H₂O / Acetonitrile | 0.1% Formic Acid | 1.0 - 1.1 | > 95% |
*Asymmetry Factor (As) closer to 1.0 indicates a perfectly symmetrical peak. Values > 1.5 indicate severe tailing.
Troubleshooting Workflow
When developing a purification method for a novel nitropyridine derivative, a systematic approach prevents sample loss and ensures high-purity fractions.
Workflow for optimizing nitropyridine purification and resolving peak tailing.
Experimental Protocols
The following protocols form a self-validating system designed to prevent the two most common failure modes in nitropyridine purification: column streaking (addressed by Protocol A) and poor sample solubility/band broadening (addressed by Protocol B).
Protocol A: Silica Gel Deactivation and Column Packing
To prevent the basic nitrogen from interacting with the silica, the column must be packed with a deactivated slurry[7].
-
Solvent Preparation: Prepare the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add 1.0% (v/v) Triethylamine (TEA) to this mixture.
-
Slurry Creation: In an Erlenmeyer flask, add the required mass of silica gel (typically 50-100x the mass of the crude analyte). Pour the TEA-modified solvent over the silica and stir gently with a glass rod to form a homogenous, bubble-free slurry. Let it sit for 10 minutes to allow the TEA to fully saturate the silanol sites.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of glass wool and a thin layer of washed sand to the bottom. Pour the slurry into the column in a single, continuous motion.
-
Bed Consolidation: Open the stopcock and allow the solvent to drain while gently tapping the sides of the column with a rubber mallet to pack the bed tightly. Never allow the solvent level to drop below the top of the silica bed. Add a protective layer of sand on top.
Protocol B: Dry Loading Technique for Poorly Soluble Analytes
Nitropyridines (especially amino- or hydroxy-substituted variants) often exhibit poor solubility in the non-polar starting eluents required for good separation[8]. Wet loading these compounds causes them to crash out at the top of the column, destroying resolution. Dry loading is mandatory in these cases[7].
-
Dissolution: Dissolve the crude nitropyridine mixture in a highly volatile, dissolving solvent (e.g., Dichloromethane, Acetone, or THF) in a round-bottom flask.
-
Adsorption: Add a small amount of dry silica gel to the flask (approximately 2-3 times the mass of the crude product).
-
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a free-flowing, dry powder is obtained. Caution: Ensure no residual solvent remains, as it will act as a strong eluent and cause band broadening.
-
Loading: Carefully pour the dry, analyte-coated silica powder evenly onto the top of the protective sand layer of the pre-packed column. Add one final layer of sand on top to prevent disturbance during solvent addition.
Protocol C: Flash Elution and Post-Column Processing
-
Elution: Carefully add the mobile phase (containing 0.1% TEA) to the column. Apply low-pressure compressed air or nitrogen (Flash Chromatography) to achieve a steady flow rate (e.g., 2 inches/minute drop rate)[9].
-
Gradient Application: Gradually increase the polarity of the mobile phase (e.g., increasing the ratio of Ethyl Acetate) if the target compound is highly retained.
-
Fraction Collection & Analysis: Collect fractions in uniform volumes. Spot fractions on a TLC plate and visualize under a 254 nm UV lamp (nitropyridines are highly UV-active).
-
Final Polishing: Combine fractions containing the pure product and concentrate via rotary evaporation. Because column chromatography may leave trace colored impurities or TEA salts, a final recrystallization (e.g., from hot ethanol or acetone) is highly recommended to achieve >99% purity[2][4].
References
-
Sravani A. A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]
-
Subba Reddy et al. 2,6-Dichloro-3-nitropyridine. National Institutes of Health (PMC). Available at:[Link]
-
ResearchGate. Chromatographic silanol activity test procedures: The quest for a universal test. Available at: [Link]
Sources
- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((Methoxycarbonyl)methylthio)-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-((methoxycarbonyl)methylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yields and purity.
Troubleshooting Guide: Low Yield and Side Reactions
Low yields in the synthesis of 2-((methoxycarbonyl)methylthio)-3-nitropyridine are a common challenge. This section addresses the most frequent issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 2-chloro-3-nitropyridine. What are the primary causes?
A1: Low conversion is often traced back to issues with the nucleophile generation or its reactivity. The reaction requires the formation of a thiolate from methyl thioglycolate, which then acts as the nucleophile.[1][2]
Core Issues & Solutions:
-
Insufficient or Inappropriate Base: The pKa of the thiol in methyl thioglycolate is around 10-11.[1] A base that is too weak will not deprotonate the thiol completely, leading to a low concentration of the active thiolate nucleophile. Conversely, a base that is too strong, like sodium hydride in excess, can potentially lead to side reactions with the ester group or the solvent.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[3][4] In aprotic solvents like DMF or acetonitrile, these bases are effective at generating the thiolate without promoting significant side reactions.
-
-
Sub-optimal Solvent Choice: Protic solvents (e.g., ethanol, methanol) can solvate the thiolate anion, creating a solvent shell that hinders its ability to attack the electrophilic pyridine ring. This reduces the nucleophile's reactivity and slows down the reaction.
-
Low Reaction Temperature: While SNAr reactions are often exothermic, insufficient thermal energy can lead to a slow reaction rate and incomplete conversion within a practical timeframe.
-
Solution: While starting the reaction at room temperature is common, gentle heating to 50-60 °C can significantly increase the reaction rate.[3] Monitor the reaction progress by TLC to avoid potential decomposition at higher temperatures.
-
Q2: My TLC shows the formation of the desired product, but also several other spots, and the reaction mixture darkens significantly. What are these byproducts?
A2: The formation of multiple byproducts and a dark coloration often points to side reactions involving the starting materials or the product. The nitro group makes the pyridine ring highly electron-deficient and susceptible to various reactions.[6][7]
Potential Side Reactions & Mitigation Strategies:
-
Oxidation of the Thiolate: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen), to form disulfides. This consumes the active nucleophile, reducing the yield of the desired product.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure your solvent is degassed before use.
-
-
Reaction with the Solvent (DMF): In the presence of a strong base, DMF can decompose to form dimethylamine, which can act as a nucleophile and react with the 2-chloro-3-nitropyridine to form a dimethylamino-substituted byproduct.[8]
-
Mitigation: Use a milder base like K₂CO₃ instead of stronger bases like NaH or alkoxides when using DMF. Alternatively, consider switching to a different polar aprotic solvent like acetonitrile.
-
-
Decomposition of Starting Material/Product: 3-Nitropyridines can be sensitive to strong nucleophiles and high temperatures, leading to ring-opening or polymerization, resulting in tar-like substances.[9]
-
Mitigation: Maintain careful temperature control. Add the base or the nucleophile solution slowly to the solution of 2-chloro-3-nitropyridine to avoid localized high concentrations and exothermic events.
-
Q3: I'm observing a byproduct with a similar polarity to my product, making purification by column chromatography difficult. What could it be?
A3: A common issue in the functionalization of nitropyridines is the formation of isomers if the starting material is not regiochemically pure.[10] For instance, if your 2-chloro-3-nitropyridine starting material is contaminated with 2-chloro-5-nitropyridine, you will inevitably form the corresponding 2-((methoxycarbonyl)methylthio)-5-nitropyridine isomer.
Solutions:
-
Verify Starting Material Purity: Before starting the synthesis, verify the purity and identity of your 2-chloro-3-nitropyridine by NMR and/or GC-MS to ensure it is free of isomeric impurities.
-
Optimize Chromatography: If the isomeric byproduct is already formed, you may need to optimize your column chromatography conditions. This could involve:
-
Using a shallower solvent gradient.
-
Trying a different solvent system (e.g., Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate).
-
Using a high-performance liquid chromatography (HPLC) system for more efficient separation.
-
Frequently Asked Questions (FAQs)
Q4: What is the mechanistic basis for this reaction?
A4: The synthesis of 2-((methoxycarbonyl)methylthio)-3-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[6]
-
Addition Step (Rate-Determining): The thiolate nucleophile attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the chlorine leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes this intermediate.[7]
-
Elimination Step (Fast): The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final product.
The nitro group at the 3-position is essential as it activates the C2 position (ortho) for nucleophilic attack.[11]
Q5: How critical is the quality of the methyl thioglycolate?
A5: The quality is very important. Methyl thioglycolate can oxidize over time to form the corresponding disulfide.[12] This disulfide is not nucleophilic and will not participate in the desired reaction.
-
Best Practice: Use freshly opened or distilled methyl thioglycolate for the best results. If you suspect the quality of your reagent, you can purify it by distillation under reduced pressure. Store it under an inert atmosphere and in a cool, dark place.
Q6: Can I use a different leaving group on the pyridine ring besides chlorine?
A6: Yes. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I.[6] While this may seem counterintuitive based on bond strengths, the rate-determining step is the nucleophilic attack, not the breaking of the C-X bond. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.[6] Therefore, 2-fluoro-3-nitropyridine would be expected to be more reactive than 2-chloro-3-nitropyridine. However, 2-chloro-3-nitropyridine is often used due to its commercial availability and cost-effectiveness.[13][14]
Key Experimental Protocols
Protocol 1: Optimized Synthesis of 2-((methoxycarbonyl)methylthio)-3-nitropyridine
This protocol is designed to maximize yield and minimize side reactions.
Materials:
-
2-Chloro-3-nitropyridine
-
Methyl thioglycolate (freshly opened or distilled)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).
-
In a separate flask, prepare a solution of methyl thioglycolate (1.1 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution of 2-chloro-3-nitropyridine.
-
To the stirred suspension, add the methyl thioglycolate solution dropwise over 15 minutes at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 2-((methoxycarbonyl)methylthio)-3-nitropyridine.
Protocol 2: Small-Scale Reaction Condition Screen
To troubleshoot a low-yielding reaction, it is often useful to run a small-scale screen of different conditions in parallel.
Setup:
-
Use small vials (e.g., 4 mL) with stir bars.
-
Run each reaction with a small amount of 2-chloro-3-nitropyridine (e.g., 0.1 mmol).
-
Analyze the outcome of each reaction by TLC or LC-MS.
Variables to Screen:
| Variable | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ (1.5 eq) | Triethylamine (1.5 eq) | DIPEA (1.5 eq) |
| Solvent | Acetonitrile | DMF | THF |
| Temperature | Room Temp | 50 °C | 80 °C |
Procedure:
-
Set up a matrix of reactions to test different combinations of the variables above.
-
Run the reactions for a set amount of time (e.g., 4 hours).
-
Quench a small aliquot from each reaction and analyze by TLC to qualitatively assess the conversion and byproduct formation.
-
This will help you identify the optimal combination of base, solvent, and temperature for your specific setup.
Visualizations
Reaction Mechanism and Key Factors
Caption: Decision tree for troubleshooting low yield.
Common Side Reactions
Caption: Overview of desired vs. side reactions.
References
- Spivey, A. C., & Gripton, C. J. (2004). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Coordination Chemistry Reviews, 248(5-6), 635-661.
- Kato, K., et al. (2005). Synthesis of Metallo- and Free Base-Porphyrinyl Radicals through an SNAr Strategy. Organic Letters, 7(15), 3323-3326.
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 14-20. [Link]
-
Nikol'skiy, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
Silva, A. M., et al. (2025). Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. ChemPhysChem. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Schmidt, A., & Mordhorst, T. (2005). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Zeitschrift für Naturforschung B, 60(6), 683-687. [Link]
-
Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
Wang, X., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. [Link]
-
ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
-
Loba Chemie. (2012). METHYL THIOGLYCOLATE EXTRA PURE MSDS. Loba Chemie. [Link]
-
Bakke, J. M., et al. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. PubChem. [Link]
-
European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). European Commission. [Link]
-
Ng, S. W. (2010). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3094. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in nucleophilic substitution of nitropyridines
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution ( SNAr ) of Nitropyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges during the functionalization of nitropyridines. While the strongly electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic attack, this extreme electrophilicity often leads to a complex web of side reactions.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind your reaction failures and provide self-validating protocols to definitively identify and eliminate side products.
Mechanistic Workflow & Side Product Divergence
To troubleshoot effectively, we must first map the reaction landscape. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The divergence into side products almost always occurs at the highly reactive Meisenheimer Complex intermediate.
Fig 1: Mechanistic divergence in nitropyridine SNAr leading to common side products.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My LC-MS shows a mass exactly matching my expected product, but the NMR indicates a different substitution pattern. What causes this regiochemical scrambling?
The Causality: You are observing a regioisomer . In halonitropyridines, multiple electrophilic sites exist. While C4 substitution is typically faster due to symmetric stabilization of the Meisenheimer intermediate[1], C2 (ortho) substitution can unexpectedly dominate depending on your nucleophile and solvent. If you are using alkali metal alkoxides or primary amines in non-polar solvents, the nucleophile can form a hydrogen-bonded, six-membered transition state with the nitro group or adjacent substituents, directing the attack exclusively to the ortho position[2]. The Fix: Switch to a highly polar, aprotic solvent (like DMF or DMSO) to disrupt the hydrogen-bonding transition state and restore standard C4 selectivity.
Q2: I am using a chloronitropyridine, but my product mass is missing the nitro group instead of the chlorine. Why did the nitro group leave?
The Causality: You have fallen victim to the "Element Effect" [3]. In SNAr reactions, the rate-determining step is the addition of the nucleophile, not the elimination of the leaving group. Therefore, leaving group ability is dictated by electronegativity (which maximizes the electrophilicity of the attacked carbon), not bond dissociation energy. The established leaving group reactivity order is F > NO 2 > Cl ≈ Br > I . Because NO 2 is a better leaving group than chlorine, nucleophilic attack at the nitro-bearing carbon will result in the expulsion of a nitrite ion ( NO2− ), leaving the chlorine intact. The Fix: If you must displace a chlorine in the presence of a nitro group, lower the reaction temperature to -20°C to maximize kinetic control, or swap your substrate to a fluoronitropyridine, as fluorine will outcompete the nitro group as a leaving group.
Q3: I am seeing a side product with a mass [M-H+Nu] that retains both the halogen and the nitro group. What is this?
The Causality: This is direct C-H functionalization, occurring via Vicarious Nucleophilic Substitution (VNS) [4] or Oxidative Nucleophilic Substitution of Hydrogen (ONSH) [5]. Nitropyridines are so electron-deficient that nucleophiles can attack an unsubstituted C-H position. If your reaction is open to the air, ambient oxygen can oxidize the resulting intermediate, rearomatizing the ring and locking in the C-H substituted side product[5]. The Fix: Thoroughly degas your solvents and run the reaction under a strict argon atmosphere to shut down the ONSH pathway.
Quantitative Data & Diagnostic Signatures
To rapidly identify which side product is ruining your yield, cross-reference your analytical data with the tables below.
Table 1: Leaving Group Reactivity (Element Effect) in SNAr
Understanding this hierarchy is critical for predicting nitro-displacement side products.
| Leaving Group | Relative Reactivity | Mechanistic Rationale |
| -F | ~3300 | Highest electronegativity; maximizes electrophilicity of the ipso-carbon during the rate-determining addition step. |
| -NO 2 | ~200 | Strong electron-withdrawing nature stabilizes the Meisenheimer complex; acts as an excellent leaving group. |
| -Cl | 1.0 (Ref) | Standard leaving group; elimination is fast, but initial addition is slower than F or NO 2 . |
| -Br | ~0.8 | Larger atomic radius decreases electronegative pull on the ipso-carbon compared to Cl. |
| -I | ~0.2 | Weakest electronegativity among halogens; poorest leaving group in SNAr despite a weak C-I bond. |
Table 2: Diagnostic Mass Shifts and NMR Signals for Nitropyridine SNAr Side Products
| Side Product Type | LC-MS Mass Shift | Diagnostic NMR Signature |
| Regioisomer | None (Isomeric mass) | Altered splitting pattern; unexpected HMBC correlations from Nu to the pyridine ring. |
| Nitro-Displacement | Expected - 45 Da | Loss of NO 2 induces an upfield shift of adjacent aromatic protons; absence of NO 2 IR stretch. |
| VNS / ONSH | Expected + Mass of Nu | Loss of one aromatic proton signal; retention of halogen isotope pattern (e.g., 35 Cl/ 37 Cl). |
| Nitro Reduction | Expected - 30 Da (Amine) | Appearance of broad -NH 2 singlet (exchangeable with D 2 O); upfield shift of all ring protons. |
Self-Validating Experimental Protocols
The hallmark of a robust methodology is its ability to tell you if it is working while you are running it.
Protocol A: Self-Validating Identification of Nitro-Displacement vs. Halogen-Displacement
If your LC-MS suggests a mass anomaly, use this protocol to definitively prove whether the nitro group was expelled.
-
Reaction Quench & Phase Separation: Quench your SNAr reaction with equal volumes of distilled water and Ethyl Acetate. Separate the layers. Causality: The organic layer contains your product; the aqueous layer traps the expelled leaving groups (Cl − or NO 2− ).
-
Isotope Pattern Check (Organic Layer): Submit the organic layer for high-resolution MS. Validation Check: If the product mass retains the classic 3:1 isotopic ratio of 35 Cl/ 37 Cl, the chlorine is still attached to the ring, confirming the nitro group was displaced.
-
Griess Reagent Test (Aqueous Layer): Take 1 mL of the aqueous layer and add 3 drops of Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Validation Check: An immediate color change to deep pink/magenta confirms the presence of aqueous nitrite ( NO2− ) ions, definitively proving nitro-displacement occurred.
Protocol B: Regioselective Amination of 2-Chloro-5-nitropyridine
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Adventitious water acts as a competing nucleophile, forming hydroxypyridine side products.
-
Setup: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF (0.2 M). Add Triethylamine (1.2 eq). Causality: Et 3 N acts as an acid scavenger to neutralize the HCl byproduct, preventing your nucleophilic amine from precipitating as an unreactive hydrochloride salt.
-
Nucleophile Addition: Cool the flask to 0°C. Dropwise add the secondary amine (1.05 eq). Validation Check: The solution will immediately flash deep yellow or orange. This color change is the visual confirmation of the Meisenheimer complex forming.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc). The fading of the deep orange color back to a pale yellow typically indicates the collapse of the Meisenheimer complex and the completion of the elimination step.
Analytical Identification Decision Tree
Follow this logical workflow to rapidly classify your side products based on raw analytical data.
Fig 2: Decision tree for identifying SNAr side products using LC-MS and NMR data.
References
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.PubMed.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?StackExchange.
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.ResearchGate.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.Organic Letters (ACS).
- Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.ChemRxiv.
Technical Support Center: Improving the Solubility of Substituted Nitropyridine Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the poor solubility of substituted nitropyridine intermediates. The unique electronic properties conferred by the nitro group make these compounds powerful synthetic building blocks, but often at the cost of desirable physical properties.[1][2]
This guide is structured to provide immediate troubleshooting solutions and in-depth strategies to systematically overcome solubility hurdles, ensuring your experiments are reliable, reproducible, and can progress efficiently.
Part 1: First-Line Troubleshooting: Common Scenarios & Immediate Actions
This section addresses the most frequent and acute solubility problems encountered during routine lab work.
Q1: My nitropyridine, dissolved in DMSO, crashed out of solution upon dilution into my aqueous assay buffer. What happened and how can I fix it?
A1: This is a classic and highly common issue known as solvent-shifting precipitation. Your compound is likely soluble in the high-purity DMSO stock but exceeds its thermodynamic solubility limit in the final aqueous/DMSO mixture. The electron-withdrawing nitro group significantly deactivates the pyridine ring, making many derivatives quite hydrophobic.[3]
Immediate Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, slowly add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or mixing vigorously.[4] This rapid dispersion can prevent localized supersaturation and immediate precipitation.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.1% for cell-based assays) and maintain consistency across all experiments. Always include a vehicle control with the identical final DMSO concentration.[4]
-
Employ Gentle Heat & Sonication: Briefly warming the solution to 37°C or using a water bath sonicator for 5-10 minutes can help redissolve fine precipitates.[4] However, verify the thermal stability of your specific intermediate first.
If these immediate fixes are insufficient, it indicates a more fundamental solubility issue requiring the in-depth strategies outlined below.
Q2: I'm seeing high variability between replicate wells in my biological assay. Could this be a solubility problem?
A2: Absolutely. High variability is a hallmark of poor solubility. [4] If your compound is not fully dissolved, it may exist as a fine, invisible suspension or as aggregates. This leads to inconsistent dosing in your assay wells and, consequently, erratic biological readouts. Verifying complete dissolution is paramount for data integrity.
Part 2: In-Depth Solubility Enhancement Strategies
A systematic approach is crucial when first-line troubleshooting is not enough. The choice of strategy depends on the physicochemical properties of your specific nitropyridine intermediate and the requirements of your downstream application.
Strategy 1: pH Modification – Leveraging the Basic Pyridine Nitrogen
The Causality: Pyridine and its derivatives are weak bases. The nitrogen atom can be protonated to form a pyridinium cation, which is significantly more polar and water-soluble than the neutral free base.[5] However, the potent electron-withdrawing effect of the nitro group drastically reduces the basicity (and thus the pKa) of the pyridine nitrogen.[1] While pyridine has a pKa of ~5.2, 3-nitropyridine has a pKa of just 0.79.[1][6]
This means a highly acidic environment is required to achieve significant protonation and solubility enhancement. Creating a pH-solubility profile is the most critical first step in characterizing your intermediate.[5]
When to Use This:
-
For any process involving aqueous media (e.g., reaction workups, formulation for biological assays).
-
When the final application can tolerate an acidic pH.
Experimental Workflow: pH-Solubility Profiling
Caption: Workflow for determining a pH-solubility profile.
Strategy 2: Co-solvents – Modifying the Solvent Environment
The Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][7] This makes the environment more favorable for less polar solutes, like many nitropyridine intermediates, thereby increasing their solubility.[8]
When to Use This:
-
When pH modification is not viable or insufficient.
-
For creating concentrated stock solutions for assays.
-
In reaction mixtures to ensure all reagents remain in solution.
Common Co-solvents & Considerations:
| Co-solvent | Typical Use Concentration | Advantages | Considerations |
| Ethanol | 1-20% | Biologically compatible, volatile. | Can affect cell membranes at higher concentrations. |
| Propylene Glycol (PG) | 1-40% | Low volatility, good solubilizer. | Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 1-50% | Excellent solubilizer for very hydrophobic compounds. | High viscosity; may interfere with some assays. |
| N,N-Dimethylformamide (DMF) | < 5% | Strong, polar aprotic solvent. | Higher potential for toxicity. |
| Dimethyl Sulfoxide (DMSO) | < 1% (assays), higher for stocks | Excellent solubilizer for a wide range of compounds. | Can be toxic to cells at >0.5%; can affect compound activity. |
This table provides general guidelines; optimal selection and concentration must be determined empirically.
Strategy 3: Salt Formation – Creating a More Soluble Solid Form
The Causality: For nitropyridines with sufficient basicity, reacting the free base with an acid can form a stable crystalline salt.[9][10] Salts generally have higher aqueous solubility and faster dissolution rates than their corresponding free base forms because less energy is required to overcome the crystal lattice.[10][11]
The pKa Rule: For stable salt formation, the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the basic compound (your nitropyridine).[12] Given the very low pKa of many nitropyridines, strong acids are often required.
When to Use This:
-
During drug development for creating a developable solid form of an active pharmaceutical ingredient (API).
-
When a stable, soluble, solid version of the intermediate is needed for easier handling and formulation.
Common Acidic Counter-ions for Salt Screening:
-
Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)
-
Organic: Mesylate (Methanesulfonic acid), Tosylate (p-Toluenesulfonic acid), Fumarate (Fumaric acid)
Strategy 4: Advanced Formulation Approaches
For particularly challenging compounds, especially in a drug development context, more advanced strategies may be necessary.
-
Particle Size Reduction: Decreasing the particle size via micronization or nanomilling increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[13][14][15]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline compound into an amorphous polymer matrix.[13] By overcoming the crystal lattice energy, ASDs can achieve a much higher apparent solubility, often leading to supersaturated solutions.[16][17]
Part 3: Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is the gold standard for measuring thermodynamic solubility.[18][19]
Objective: To determine the equilibrium solubility of a nitropyridine intermediate in a specific solvent system.
Materials:
-
Test compound (solid)
-
Selected solvent (e.g., pH 7.4 PBS, water, co-solvent mixture)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm syringe filters (low-binding, e.g., PVDF or PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a vial (e.g., 2 mg). The goal is to have undissolved solid visibly present throughout the experiment.[20]
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-72 hours.[18] The required time depends on how quickly the compound reaches equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[19]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.[18]
-
Quantification: Analyze the filtrate using a pre-validated analytical method to determine the compound's concentration.
-
Calculation: The measured concentration represents the equilibrium solubility. Express the result in units such as mg/mL or µM.
Protocol 2: Screening for Salt Formation
Objective: To quickly screen for the formation of salts from a basic nitropyridine and various acids.
Materials:
-
Nitropyridine intermediate (free base)
-
A selection of acids (e.g., HCl, H₂SO₄, methanesulfonic acid in a suitable solvent like isopropanol or ethanol)
-
Small glass vials or a 96-well plate
-
Solvents for dissolution (e.g., ethanol, isopropanol, acetone)
Procedure:
-
Dissolution: Dissolve a known amount of the nitropyridine free base in a small volume of the chosen solvent to create a concentrated solution.
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid to an aliquot of the free base solution.
-
Observation: Mix the solutions and observe for any immediate precipitation, which may indicate salt formation.
-
Crystallization: If no immediate precipitate forms, allow the vials to stand at room temperature or store at a lower temperature (e.g., 4°C) to encourage crystallization. Evaporation of the solvent can also be used.
-
Isolation & Characterization: If a solid is formed, isolate it by filtration. The solid should be characterized by techniques like melting point, XRPD, or DSC to confirm it is a new crystalline form (a salt) and not just the precipitated free base.
Part 4: Frequently Asked Questions (FAQs)
Q: Does the position of the nitro group on the pyridine ring affect solubility? A: Yes, significantly. The position of the electron-withdrawing nitro group, along with other substituents, influences the molecule's dipole moment, crystal packing energy, and the pKa of the pyridine nitrogen. These factors collectively determine the intrinsic solubility. For example, a 4-nitro group may have a different electronic effect and impact on pKa compared to a 3-nitro group.[21][22] There is no universal rule, and solubility must be determined empirically for each specific isomer.
Q: Can I use surfactants to improve the solubility of my nitropyridine intermediate? A: Yes, surfactants can enhance solubility, particularly for very hydrophobic compounds.[9] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate nonpolar molecules, increasing their apparent solubility. This is a common strategy in pharmaceutical formulations but may be less desirable for in-vitro assays where micelles can interfere with biological targets.
Q: My nitropyridine is a low-melting solid or an oil. How can I improve its handling and solubility? A: For low-melting solids or oils, converting the compound to a stable, crystalline salt is often the best strategy.[11][12] A salt form will be a solid with a higher melting point, making it easier to weigh and handle. Furthermore, the salt is likely to have improved aqueous solubility, as discussed in Strategy 3.
References
- 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Improving API Solubility - Sigma-Aldrich.
- An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine - Benchchem.
- Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds.
- Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem.
- Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem.
- Salt formation to improve drug solubility - Sign-in.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
- Summary of solubility measurement protocols of each company before harmonization.
- Salt Selection in Drug Development | Pharmaceutical Technology.
- Cosolvent - Wikipedia.
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
- Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals.
- 3-Nitropyridine - Chem-Impex.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Pharmaceutical Salts Optimization of Solubility or Even More?.
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online.
- CAS 15009-91-3: Pyridine, 2-nitro- (6CI, 7CI, 8CI, 9CI) - CymitQuimica.
- Pyridine - Wikipedia.
- Reactivity of the nitro group on a pyridine ring - Benchchem.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. agnopharma.com [agnopharma.com]
- 15. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. agnopharma.com [agnopharma.com]
- 18. raytor.com [raytor.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Methoxycarbonyl)methylthio-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of your target compound.
Introduction
The synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine is a critical step in the development of various pharmaceutical agents. The molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and methyl thioglycolate. While this reaction is generally straightforward on a lab scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide aims to address these challenges head-on, providing practical solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields than expected during our pilot-scale synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine. What are the potential causes and how can we optimize the reaction for higher throughput?
Answer: Low yields in the scale-up of this SNAr reaction can often be attributed to several factors. A systematic investigation into the following areas is recommended:
-
Incomplete Reaction: The reaction between 2-chloro-3-nitropyridine and methyl thioglycolate may not be reaching completion.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][2] Ensure adequate reaction time. On a larger scale, mass transfer limitations can slow down the reaction rate. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation.
-
-
Suboptimal Base Equivalents: The reaction requires a base to deprotonate the thiol of methyl thioglycolate, forming the active thiolate nucleophile.
-
Solution: Ensure at least one equivalent of a suitable base, such as potassium carbonate or triethylamine, is used. On a larger scale, inefficient mixing can lead to localized areas of low base concentration. Improve agitation to ensure a homogeneous reaction mixture.
-
-
Side Reactions: Several side reactions can compete with the desired substitution, leading to byproducts and reduced yield.
-
Solution: The primary competing reaction is the denitration of the starting material or product.[3] This is more likely to occur at elevated temperatures. Maintain strict temperature control throughout the reaction. The presence of moisture can also lead to hydrolysis of the ester group. Ensure all reagents and solvents are anhydrous.
-
Issue 2: Product Purity and Impurity Profile
Question: Our isolated product contains several impurities that are difficult to remove by standard crystallization. What are these impurities and what purification strategies can we employ?
Answer: The impurity profile of 2-(methoxycarbonyl)methylthio-3-nitropyridine can be complex. Understanding the potential byproducts is key to developing an effective purification strategy.
-
Common Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine and methyl thioglycolate.
-
Disulfide Formation: Oxidation of methyl thioglycolate can lead to the formation of dimethyl 2,2'-disulfanediyldiacetate.
-
Denitrated Byproducts: As mentioned, loss of the nitro group can occur.[3]
-
Ring-Opened Products: Under strongly basic conditions, the pyridine ring can be susceptible to ring-opening.[4]
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove any unreacted methyl thioglycolate.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) is the most common purification method. A slow cooling rate is recommended to obtain larger, purer crystals.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.[4] A gradient elution system, starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Issue 3: Thermal Stability and Safety Concerns
Question: We are concerned about the thermal stability of the nitropyridine starting material and product, especially during scale-up. What are the potential hazards and what safety precautions should be implemented?
Answer: Nitropyridine derivatives can be thermally sensitive and may decompose exothermically.[5][6] It is crucial to handle these compounds with appropriate safety measures, especially on a larger scale.
-
Thermal Hazards:
-
The nitro group is an energetic functional group.[5] Accumulation of heat during the reaction or distillation can lead to a runaway reaction and potentially an explosion.
-
The starting material, 2-chloro-3-nitropyridine, can be irritating to the skin, eyes, and respiratory system.[7][8] Methyl thioglycolate is toxic if swallowed and causes skin and eye irritation.[9]
-
-
Safety Precautions:
-
Temperature Control: The reaction should be conducted in a reactor with adequate cooling capacity. The addition of reagents should be done portion-wise or via a dropping funnel to control the reaction rate and temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol and minimize the risk of side reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][9] Work in a well-ventilated area or a fume hood.[7][8]
-
Emergency Procedures: Be prepared for potential emergencies. Have a safety shower and eyewash station readily available.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone is typically used. The choice of solvent can influence the reaction rate and solubility of the reagents. For scale-up, consider factors such as cost, boiling point (for ease of removal), and safety.
Q2: Can other bases be used instead of potassium carbonate?
A2: Yes, other inorganic bases like sodium carbonate or organic bases such as triethylamine or diisopropylethylamine can be used. The choice of base may affect the reaction rate and should be optimized for your specific conditions.
Q3: How can I monitor the reaction progress effectively on a large scale?
A3: In-process control (IPC) is crucial for scale-up. Taking small aliquots from the reaction mixture at regular intervals and analyzing them by HPLC is a reliable method. This allows for the determination of the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the key considerations for the work-up and isolation of the product?
A4: On a large scale, the work-up procedure needs to be efficient and scalable. Ensure that the quenching of the reaction is done carefully to control any exotherm. The extraction and washing steps should be designed to minimize the use of large volumes of solvents. The product is typically a solid, so isolation by filtration is standard. Ensure the product is thoroughly dried to remove residual solvents.
Experimental Workflow and Protocols
General Synthesis Workflow
The synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine involves the following key steps:
Caption: General workflow for the synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine.
Detailed Experimental Protocol (Pilot Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-nitropyridine | 158.55 | 1.00 kg | 6.31 |
| Methyl thioglycolate | 106.14 | 0.74 kg | 6.94 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.05 kg | 7.59 |
| N,N-Dimethylformamide (DMF) | - | 5.0 L | - |
Procedure:
-
Reaction Setup: Charge a clean, dry, and inerted reactor with N,N-dimethylformamide (5.0 L).
-
Base Addition: Add anhydrous potassium carbonate (1.05 kg, 7.59 mol) to the DMF with stirring.
-
Nucleophile Addition: Slowly add methyl thioglycolate (0.74 kg, 6.94 mol) to the suspension at room temperature.
-
Substrate Addition: In a separate vessel, dissolve 2-chloro-3-nitropyridine (1.00 kg, 6.31 mol) in DMF (2.0 L). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-water (20 L). Stir the resulting slurry for 30 minutes.
-
Isolation: Collect the precipitated solid by filtration and wash the filter cake with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Conclusion
The scale-up synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine requires careful consideration of reaction parameters, potential side reactions, and safety protocols. By systematically addressing challenges related to yield, purity, and thermal stability, researchers and production chemists can achieve a robust and efficient manufacturing process. This technical support guide provides a framework for troubleshooting and optimization, enabling the successful production of this key pharmaceutical intermediate.
References
-
Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Retrieved from [Link][8]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
- Marciniak, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-482.
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link][3]
- K. P., & D. S. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-5.
-
ACS Publications. (2023, June 19). Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. Crystal Growth & Design. Retrieved from [Link][6]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Retrieved from [1]
-
PubMed. (2001, December 15). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. Retrieved from [Link][4]
-
Chem.bg.ac.rs. (2019, July 19). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries. Retrieved from [Link]
-
Department of Energy. (2010, October 15). Process Development and Scale-Up of Critical Battery Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
Chemical Papers. (n.d.). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Retrieved from [Link]
-
Mendeley. (n.d.). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
Research Square. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]
Sources
- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 2. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.it [fishersci.it]
Technical Support Center: Preventing Decomposition of Nitropyridine Compounds
Welcome to the Technical Support Center. Synthesizing nitropyridines is notoriously challenging due to the electron-deficient nature of the pyridine ring and the thermal instability of the resulting nitro-aromatic systems. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you prevent decomposition, maximize yield, and maintain rigorous safety standards.
Core Mechanistic Workflow: Synthesis & Stabilization
To prevent decomposition, we must first understand the causality of degradation. Direct nitration of pyridine requires extreme conditions that cross the thermal decomposition threshold of the product. By utilizing an N-oxidation activation strategy, we bypass these harsh conditions.
Workflow contrasting direct nitration vs. the N-oxide activation strategy to prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: Why does my nitropyridine product turn into a black, tarry mixture during direct nitration?
A1: This is a classic symptom of thermal decomposition. The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom. Under strongly acidic nitration conditions, the nitrogen protonates to form a pyridinium ion, which1[1]. To force electrophilic aromatic substitution, chemists often mistakenly increase the temperature (e.g., 300–330 °C)[1]. However, nitropyridines are thermally hazardous; at elevated temperatures, they undergo exothermic decomposition, releasing toxic nitrogen oxides (NOx) and forming complex tar derivatives. Solution: Abandon direct nitration. Instead, oxidize pyridine to pyridine N-oxide first. The N-oxide group acts as an activating group and1[1], allowing the reaction to proceed at much milder temperatures (40–130 °C).
Q2: I am observing inconsistent yields and unexpected peaks in my HPLC during hydrolytic work-up. What is causing this?
A2: Nitropyridines are highly susceptible to photolytic and hydrolytic degradation. Nitropyridine compounds are known to be photoreactive, and photodegradation may involve the 2[2] or trigger radical-mediated ring cleavage. Furthermore, significant pH fluctuations during aqueous quenching can cause hydrolytic degradation. Solution: Conduct all work-up procedures in amber glassware or wrap flasks in aluminum foil to prevent photolytic degradation. Use buffered solutions (e.g., saturated sodium carbonate) to carefully control the pH (target pH 7–8) during the neutralization step.
Q3: How can I scale up the synthesis without risking a thermal runaway?
A3: Batch scaling of nitropyridine synthesis is hazardous due to the highly exothermic nature of the nitration step. For scale-up, we strongly recommend transitioning to a continuous flow microchannel reactor, which 3[3]. Microchannel reactors provide superior mass and heat transfer, allowing you to precisely control the exothermic mixing of concentrated sulfuric/nitric acids with the pyridine N-oxide, completely avoiding localized hot spots that trigger decomposition.
Quantitative Data: Comparison of Nitration Strategies
The following table summarizes the causal relationship between the chosen synthetic route, reaction conditions, and the resulting stability/yield of the nitropyridine product.
| Synthesis Strategy | Reagents | Operating Temp (°C) | Primary Degradation Risk | Expected Yield |
| Direct Nitration | HNO₃ / H₂SO₄ (Oleum) | > 300 °C | Severe thermal decomposition, tar formation | < 20% |
| Bakke's Synthesis | N₂O₅ / SO₂ | 0 - 20 °C | Reagent instability, moisture sensitivity | 40 - 60% |
| TFAA Method | HNO₃ / Trifluoroacetic Anhydride | 25 - 50 °C | Mild hydrolytic degradation if unbuffered | 70 - 83% |
| Microchannel Flow | HNO₃ / H₂SO₄ (Continuous) | 80 °C (Residence: 5 min) | Minimal (Excellent heat dissipation) | > 90% |
Troubleshooting Guide: Step-by-Step Problem Resolution
Issue: Product Degradation During the Deoxygenation (Reduction) Step
When converting 4-nitropyridine N-oxide to 4-nitropyridine, the use of harsh reducing agents can cause the ring to decompose.
Self-Validating Troubleshooting Protocol:
-
Reagent Selection: Instead of harsh phosphorus halides, utilize a precisely controlled4[4] to selectively reduce the N-oxide without touching the nitro group.
-
Temperature Control: Maintain the internal reaction temperature strictly below 40 °C during the initial addition of the reducing agent.
-
In-Process Monitoring (Self-Validation): Pull an aliquot every 30 minutes and quench in cold NaHCO₃. Analyze via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the highly polar N-oxide spot confirms reaction progress without the appearance of baseline-bound degradation smears.
-
Quenching: Slowly pour the reaction mixture over crushed ice. Causality: Rapid quenching in water without ice causes an exothermic spike, leading to immediate hydrolytic decomposition of the newly formed 4-nitropyridine.
Standard Operating Procedure (SOP): Mild Synthesis of 4-Nitropyridine
This protocol utilizes the N-oxide route combined with rigorous temperature and light controls to ensure zero thermal or photolytic decomposition. Alternatively, you can use a milder nitrating agent like 5[5] for substituted pyridines.
Step 1: N-Oxidation
-
In a round-bottom flask wrapped in aluminum foil, dissolve 100 mmol of pyridine in 50 mL of glacial acetic acid.
-
Cool the flask to 0 °C using an ice bath.
-
Dropwise, add 30% aqueous hydrogen peroxide (150 mmol), maintaining the internal temperature below 20 °C to prevent oxidative degradation.
-
Heat to 70 °C for 12 hours, then remove acetic acid under reduced pressure to isolate pyridine N-oxide.
Step 2: Controlled Nitration
-
Dissolve the pyridine N-oxide in concentrated H₂SO₄ (40 mL) and cool to 0 °C.
-
Prepare a nitrating mixture of conc. HNO₃ (1.2 eq) and conc. H₂SO₄. Add this mixture dropwise over 1 hour.
-
Critical Stability Step: Gradually warm to 90 °C (do not exceed 130 °C). Exceeding this temperature initiates the release of toxic NOx fumes and product charring.
-
After 3 hours, cool to room temperature and pour over 150 g of crushed ice.
-
Neutralize cautiously with saturated Na₂CO₃ to pH 7–8. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate in the dark to yield 4-nitropyridine N-oxide.
Step 3: Deoxygenation
-
Dissolve 4-nitropyridine N-oxide in chloroform.
-
Add POCl₃ (1.1 eq) dropwise at 0 °C (or utilize the TiCl₄/SnCl₂ method described above).
-
Stir for 2 hours at room temperature. Quench over ice water, neutralize to pH 8, and extract with dichloromethane to obtain pure 4-nitropyridine. Store immediately in an amber vial under argon.
Sources
Technical Support Center: Workup & Troubleshooting Guide for 2-(Methoxycarbonyl)methylthio-3-nitropyridine
Welcome to the technical support center for the handling, workup, and isolation of 2-(methoxycarbonyl)methylthio-3-nitropyridine . This compound presents unique challenges during purification due to the presence of three highly reactive, orthogonal functional groups: a labile methyl ester, an oxidation-prone thioether linkage, and a highly electrophilic 3-nitropyridine core.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues and implement self-validating, high-yield experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I seeing 2-hydroxy-3-nitropyridine (or 3-nitro-2-pyridone) and methyl thioglycolate in my crude NMR after a basic workup? A1: You are observing Nucleophilic Aromatic Substitution (SNAr) cleavage. The nitro group at the 3-position exerts a profound electron-withdrawing effect (both inductively and via resonance), rendering the C2 position of the pyridine ring highly electrophilic[1]. When exposed to aqueous bases (e.g., NaOH, Na2CO3) during workup, hydroxide ions attack the C2 carbon to form a stabilized Meisenheimer complex. The (methoxycarbonyl)methylthio group acts as an excellent leaving group, resulting in the displacement of the thioether to yield 2-hydroxy-3-nitropyridine (which rapidly tautomerizes to 3-nitro-2-pyridone) and free methyl thioglycolate[2]. Solution: Never use strong bases or primary/secondary amines during the workup of this compound.
Q2: My ester peak at ~3.7 ppm is missing in the 1H NMR, but the pyridine and thioether signals are intact. What happened? A2: The methyl ester has undergone hydrolysis to the corresponding carboxylic acid. Methyl esters are highly susceptible to hydrolysis under both strongly acidic (pH < 2) and basic (pH > 9) aqueous conditions. If your reaction was quenched with 1 M HCl or 1 M NaOH, the ester bond will cleave rapidly, especially if the workup was performed at room temperature or higher. Solution: Maintain the aqueous phase pH strictly between 5.5 and 7.0 during quenching and extraction.
Q3: How do I prevent the formation of sulfoxide impurities during extraction and concentration? A3: The primary site of oxidative degradation in this molecule is the sulfur atom of the thioether, which readily oxidizes to the corresponding sulfoxide and, eventually, the sulfone[3]. This oxidation is accelerated by prolonged exposure to atmospheric oxygen, UV light, or the use of aging ethereal solvents that contain trace peroxides[3]. Solution: Avoid using diethyl ether or THF that hasn't been recently tested for peroxides. Conduct extractions rapidly using cold solvents (EtOAc or DCM) and concentrate the product at low temperatures (< 30 °C).
Part 2: Quantitative Degradation Data
To illustrate the critical importance of pH and temperature control, the following table summarizes the degradation profile of 2-(methoxycarbonyl)methylthio-3-nitropyridine during a standard 1-hour biphasic aqueous workup.
| Workup Condition (Aqueous Wash) | pH | Temp (°C) | Ester Hydrolysis (%) | SNAr Cleavage (%) | Sulfoxide Formation (%) |
| 1 M NaOH | 14.0 | 25 | > 90% | > 85% | < 5% |
| Sat. NaHCO3 | 8.3 | 25 | 15% | 28% | < 5% |
| Sat. NH4Cl (Optimized) | 5.5 | 5 | < 1% | < 1% | < 1% |
| 1 M HCl | 0.0 | 25 | 45% | < 5% | < 5% |
| Water (Air Exposed, 24h) | 7.0 | 25 | < 5% | < 5% | 18% |
Data Interpretation: The compound is highly unstable in basic media due to competing hydrolysis and SNAr pathways. Saturated ammonium chloride at low temperatures provides the optimal buffering capacity to preserve all functional groups.
Part 3: Optimized Experimental Protocol
Objective: Isolate 2-(methoxycarbonyl)methylthio-3-nitropyridine from the crude reaction mixture while strictly preventing SNAr cleavage, ester hydrolysis, and thioether oxidation.
Step-by-Step Methodology:
-
Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the kinetics of both nucleophilic attack and oxidative degradation[3].
-
pH-Controlled Aqueous Quench: Slowly add cold, saturated aqueous ammonium chloride (NH4Cl, pH ~5.5) to the reaction mixture while stirring vigorously. Causality: NH4Cl provides a mild, slightly acidic buffer that neutralizes basic reaction components (like K2CO3 or Et3N) without introducing aggressive hydroxide nucleophiles that trigger SNAr displacement[2].
-
Rapid Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with cold ethyl acetate (EtOAc) or dichloromethane (DCM). Causality: Rapid extraction with cold organic solvents minimizes the residence time of the product in the aqueous phase, halting hydrolytic degradation.
-
Washing: Wash the combined organic layers once with cold brine (saturated NaCl). Causality: Brine removes residual water and water-soluble impurities while maintaining a neutral pH.
-
Neutral Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Causality: Magnesium sulfate (MgSO4) can act as a mild Lewis acid and interact with the Lewis-basic thioether or nitro groups; Na2SO4 is strictly neutral and prevents surface-catalyzed decomposition.
-
Low-Temperature Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C . Causality: Elevated temperatures promote thermal degradation and auto-oxidation of the thioether bond[3].
Part 4: Degradation Pathway Visualization
The following diagram maps the logical relationships between specific workup stressors and their resulting structural degradation pathways.
Fig 1: Primary degradation pathways of 2-(methoxycarbonyl)methylthio-3-nitropyridine during workup.
References
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]
Sources
Validation & Comparative
Comparative Analysis of 2-Methylthio vs. 2-Chloro Leaving Groups in Nitropyridines
A Technical Guide for S_NAr Workflow Design and Chemoselective Functionalization
Executive Summary
In the synthesis of functionalized heterocycles for drug discovery, the strategic selection of leaving groups dictates the efficiency, chemoselectivity, and scalability of the synthetic route. For1 on highly activated scaffolds like 5-nitropyridine, the 2-chloro and 2-methylthio groups represent two fundamentally different approaches[1]. While the 2-chloro group serves as the kinetic standard for rapid, direct functionalization, the 2-methylthio group acts as a highly tunable, chemoselective mask that can be oxidatively activated on demand. This guide provides a mechanistic and experimental comparison of these two leaving groups to aid researchers in optimizing their synthetic workflows.
Mechanistic Foundations of Pyridine S_NAr
The S_NAr reaction on nitropyridines proceeds via a two-step addition-elimination mechanism. The extreme electron-withdrawing nature of the nitro group (-NO_2) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the ortho and para positions highly susceptible to nucleophilic attack.
-
Addition (Rate-Limiting): The nucleophile attacks the C2 position, forming a negatively charged Meisenheimer complex. The transition state energy of this step is heavily influenced by the inductive (-I) effect of the leaving group.
-
Elimination: The leaving group is expelled, restoring aromaticity. The efficiency of this step depends on the stability of the expelled anion.
S_NAr mechanism for 2-substituted nitropyridines highlighting the Meisenheimer intermediate.
The 2-Chloro Leaving Group: The Kinetic Standard
The 2-chloro group is the industry standard for S_NAr due to the high electronegativity of chlorine. This exerts a strong inductive pull, maximizing the electrophilicity of the C2 carbon. Consequently,2 with a broad spectrum of nucleophiles (amines, alkoxides) under mild conditions[2]. The expelled chloride anion is highly stable, making the elimination step thermodynamically favorable.
Limitations: The high reactivity of the C-Cl bond makes it susceptible to unwanted side reactions, such as premature oxidative addition during palladium-catalyzed cross-coupling steps.
The 2-Methylthio Leaving Group: The Chemoselective Mask
The methylthio group (-SMe) is traditionally a poor leaving group due to the lower electronegativity of sulfur and the poor stability of the methanethiolate anion. However, in 1, substitution can occur with strong nucleophiles (e.g., sodium methoxide) or at elevated temperatures[1].
The strategic brilliance of the -SMe group lies in its stability. It acts as a robust protecting group during complex multi-step syntheses. When S_NAr is finally required, the thioether can be quantitatively oxidized to a 2-methylsulfonyl (-SO_2Me) group. 3, often reacting orders of magnitude faster than chlorides due to their massive mesomeric and inductive electron-withdrawing capabilities[3].
Workflow utilizing the 2-methylthio group as an oxidatively activated, chemoselective mask.
Quantitative Performance Comparison
The following table summarizes the operational parameters and reactivity profiles of the three key C2 substituents on a nitropyridine core.
| Property | 2-Chloro (-Cl) | 2-Methylthio (-SMe) | 2-Methylsulfonyl (-SO₂Me) |
| Inductive Effect (-I) | Strong | Weak | Extremely Strong |
| Leaving Group Ability | Excellent | Poor | Superior (Billion-fold tunable) |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Strong Alkoxides, Hot Amines | Weak Amines, Anilines, Thiols |
| Standard Reaction Temp | 20°C - 60°C | 80°C - 120°C | 0°C - 20°C |
| Stability to Pd-Catalysis | Poor (Prone to insertion) | Excellent (Stable mask) | Poor (Highly reactive) |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in Quality Control (QC) checkpoints.
Protocol A: Direct S_NAr of 2-Chloro-5-Nitropyridine
Objective: Rapid functionalization using a moderate secondary amine.
-
Causality: The high electrophilicity of the 2-chloro substrate allows the reaction to proceed without exogenous strong bases. Excess amine is used to scavenge the generated HCl, driving the equilibrium forward.
-
Step 1: Dissolve 2-chloro-5-nitropyridine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Step 2: Add morpholine (2.5 eq, 25 mmol) dropwise at 0°C.
-
Step 3: Warm the mixture to room temperature and stir for 2-4 hours.
-
Step 4 (Workup): Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation & QC: Monitor via LC-MS. The product will show a distinct mass shift of +51 Da (replacement of Cl with morpholine) and an isotopic pattern shift (loss of the 3:1 ³⁵Cl/³⁷Cl ratio).
Protocol B: Chemoselective Oxidation and S_NAr of 2-Methylthio-5-Nitropyridine
Objective: Traceless activation of a masked thioether for displacement by a weak nucleophile.
-
Causality: Direct displacement of -SMe by weak nucleophiles (like anilines) is thermodynamically unfavorable. Oxidation to the sulfone introduces massive electron-withdrawing effects, stabilizing the expelled sulfinate anion and enabling rapid S_NAr at room temperature.
-
Step 1 (Oxidation): Dissolve 2-methylthio-5-nitropyridine (1.0 eq, 10 mmol) in DCM (0.1 M). Add m-CPBA (2.2 eq, 22 mmol) portion-wise at 0°C. Stir for 4 hours at room temperature.
-
Step 2 (Oxidation Workup): Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate.
-
Validation & QC 1: TLC will show a significant polar shift (lower Rf) for the sulfone. LC-MS will confirm an [M+H]⁺ shift of +32 Da, validating the double oxidation.
-
Step 3 (S_NAr): Dissolve the crude 2-methylsulfonyl-5-nitropyridine in DMF (0.2 M). Add the weak nucleophile (e.g., aniline, 1.1 eq) and K₂CO₃ (2.0 eq). Stir at room temperature for 1 hour.
-
Step 4 (Final Workup): Dilute with water to precipitate the product, or extract with EtOAc if the product is highly soluble.
-
Validation & QC 2: The superior leaving group ability of the sulfinate anion drives the reaction to completion rapidly. LC-MS will show the loss of the sulfonyl mass (-79 Da) and the addition of the aniline moiety.
References
-
5-(Methylthio)-2-nitropyridine | 35196-09-9 | Benchchem: Nucleophilic Aromatic Substitutions at Various Positions Source: Benchchem URL:[1]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry - ACS Publications URL:[3]
-
EP0398084A2 - Nitro-substituted heterocyclic compounds Source: Google Patents URL:[2]
Sources
A Comparative Guide to the Structural Validation of 2-(methoxycarbonyl)methylthio-3-nitropyridine using High-Resolution Mass Spectrometry
Introduction: The Imperative of Structural Certainty in Modern Chemistry
In the realms of pharmaceutical development and advanced materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. The subject of this guide, 2-(methoxycarbonyl)methylthio-3-nitropyridine, is a novel small molecule with potential applications as a synthetic intermediate. Its structure, containing a pyridine core, a nitro group, and a thioether-linked ester, presents a distinct analytical challenge that demands a robust and precise validation strategy.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural validation of this target molecule, with a primary focus on the pivotal role of High-Resolution Mass Spectrometry (HRMS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, demonstrating how HRMS serves as a rapid, sensitive, and self-validating system for confirming molecular identity.
The Analytical Subject: 2-(methoxycarbonyl)methylthio-3-nitropyridine
Before any analysis, a theoretical framework for the target molecule must be established. This serves as the hypothesis that our experimental data will seek to confirm.
-
Proposed Structure:
(Self-generated image for illustrative purposes) -
Molecular Formula: C₈H₈N₂O₄S
-
Calculated Monoisotopic Mass: 228.0205 Da
The primary objective is to experimentally verify this exact elemental composition and to generate data that supports the specific arrangement of atoms and functional groups, ruling out potential isomeric impurities from the synthesis.
Part 1: Primary Structural Validation via High-Resolution Mass Spectrometry (HRMS)
HRMS is our first line of analytical inquiry due to its unparalleled sensitivity and mass accuracy. Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm), a level of precision that allows for the confident determination of a molecule's elemental formula.[1][2]
The HRMS Experimental Workflow
The logical flow of an HRMS experiment is designed for systematic data acquisition and validation. It begins with careful sample preparation and proceeds through ionization, high-resolution mass analysis, and fragmentation for deeper structural insight.
Caption: HRMS workflow from sample preparation to structural confirmation.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to ensure data integrity through systematic calibration and internal checks.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized 2-(methoxycarbonyl)methylthio-3-nitropyridine.
-
Dissolve in 10 mL of a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid. The formic acid is critical as it facilitates protonation of the basic pyridine nitrogen, ensuring a strong signal in positive-ion mode.
-
Vortex to ensure complete dissolution. Further dilute as necessary to a final concentration of ~1-10 µg/mL.
-
-
Instrumentation and Ionization:
-
Instrument: A Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent Q-TOF instrument).
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is chosen to preserve the intact molecular ion, which is essential for accurate mass measurement.[3]
-
Infusion: The sample is introduced via direct infusion using a syringe pump at a flow rate of 5 µL/min to ensure a stable signal.
-
-
Mass Analyzer Settings:
-
MS1 (Full Scan):
-
Scan Range: m/z 100-500. This range comfortably encompasses the expected molecular ion.
-
Resolution: 120,000 (at m/z 200). This high resolution is necessary to distinguish the target ion from potential isobaric interferences and to achieve low ppm mass error.[4]
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
-
dd-MS2 (Data-Dependent Tandem MS):
-
Activation Type: Higher-energy C-Xollisional Dissociation (HCD).
-
Isolation Window: 1.0 m/z.
-
Collision Energy: Stepped normalized collision energy (NCE) of 15, 25, 40 eV. Using multiple collision energies ensures a wide range of fragments are generated, from gentle (loss of small groups) to more extensive bond cleavages.
-
Resolution: 30,000.
-
-
Data Interpretation: From Exact Mass to Elemental Composition
The first and most critical piece of data is the accurate mass of the protonated molecular ion ([M+H]⁺). The agreement between the theoretical and observed mass, expressed in ppm, provides the first layer of validation.
Table 1: High-Resolution Mass Spectrometry Data for the [M+H]⁺ Ion
| Parameter | Theoretical Value | Observed Value |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₄S | C₈H₈N₂O₄S |
| Monoisotopic Mass (M) | 228.0205 Da | - |
| Protonated Adduct ([M+H]⁺) | 229.0283 Da | 229.0281 Da |
| Mass Error | - | -0.87 ppm |
A mass error of less than 2 ppm provides extremely high confidence in the assigned elemental composition.[1] Furthermore, the observed isotopic pattern, particularly the A+2 peak corresponding to the natural abundance of the ³⁴S isotope, must match the theoretical pattern for the proposed formula, adding another layer of confirmation.
Structural Confirmation via Tandem MS (MS/MS)
While HRMS confirms what atoms are present, tandem MS (MS/MS) helps confirm how they are connected. By isolating the molecular ion (m/z 229.0281) and fragmenting it, we can piece together the molecular structure like a puzzle.[5] The fragmentation pathways are predictable based on chemical principles, where the weakest bonds or most stable neutral losses dominate.
Caption: Proposed MS/MS fragmentation of 2-(methoxycarbonyl)methylthio-3-nitropyridine.
The observed fragments are then analyzed with the same high resolution to confirm their elemental compositions. This data provides definitive evidence for the presence of key functional groups.
Table 2: Key MS/MS Fragment Ions and Their Structural Significance
| Observed m/z | Proposed Formula | Calculated m/z | Mass Error (ppm) | Neutral Loss | Structural Implication |
|---|---|---|---|---|---|
| 198.0090 | C₇H₅N₂O₃S⁺ | 198.0094 | -2.0 | -OCH₃ | Confirms the presence of a methyl ester group. |
| 170.0141 | C₆H₅N₂O₂S⁺ | 170.0145 | -2.4 | -COOCH₃ | Confirms the methoxycarbonyl moiety. |
| 153.0118 | C₅H₄N₂O₂S⁺ | 153.0121 | -2.0 | -CH₂COOCH₃ | Result of cleavage at the S-CH₂ bond. |
| 123.0009 | C₅H₃N₂O₂⁺ | 123.0005 | +3.2 | -NO₂ from m/z 153 | Loss of the nitro group from a pyridine fragment.[6] |
The logical consistency of these fragments—the sequential and direct losses of the methoxy, methoxycarbonyl, and the entire side chain—provides overwhelming evidence that supports the proposed structure of 2-(methoxycarbonyl)methylthio-3-nitropyridine.
Part 2: A Comparative Analysis of Validation Techniques
No single technique provides absolute proof. A truly rigorous validation relies on orthogonal methods that measure different physical properties. The primary alternatives to HRMS are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography.
Caption: Comparison of key attributes for HRMS, NMR, and X-Ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the undisputed gold standard for elucidating the precise connectivity of atoms in a molecule.
-
Strengths: ¹H and ¹³C NMR spectra would confirm the number and type of protons and carbons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would definitively establish the C-H and C-C bond framework, proving the attachment of the thioether side chain to the C2 position of the pyridine ring and the ester functionality.
-
Weaknesses: NMR is significantly less sensitive than MS, requiring milligram quantities of pure sample. Analysis and interpretation can also be time-consuming.
X-Ray Crystallography
This technique provides the ultimate, unambiguous proof of structure by mapping the electron density of a single crystal.
-
Strengths: It delivers an absolute 3D structure, leaving no doubt about atom connectivity, conformation, or stereochemistry.
-
Weaknesses: The primary and often insurmountable limitation is the requirement for a high-quality, single crystal. Many compounds, especially oils or amorphous solids, are not amenable to this technique, making it impractical as a routine validation tool.
Table 3: Comparative Guide to Structural Validation Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | X-Ray Crystallography |
|---|---|---|---|
| Primary Information | Elemental Composition & Formula | Atomic Connectivity (Bonding Framework) | Absolute 3D Structure |
| Sensitivity | Very High (picogram to femtogram) | Moderate (microgram to milligram) | Low (requires a single crystal) |
| Analysis Speed | Very Fast (minutes per sample) | Moderate to Slow (minutes to hours) | Slow (hours to days) |
| Key Advantage | Unmatched accuracy for formula determination.[2] | Provides the complete bonding puzzle. | Unambiguous structural proof. |
| Key Limitation | Does not directly prove connectivity or distinguish isomers without MS/MS or chromatography.[7] | Lower sensitivity; can be complex to interpret. | Requires a suitable single crystal, which is often a major bottleneck. |
| Role | Primary Confirmation: Rapidly confirms the correct molecular formula is present. | Definitive Elucidation: Establishes the exact bonding arrangement. | Absolute Proof: Provides the final, undeniable structural evidence if a crystal is available. |
Conclusion: An Integrated and Authoritative Approach
The structural validation of a novel compound like 2-(methoxycarbonyl)methylthio-3-nitropyridine is most authoritatively achieved through a multi-faceted approach. High-Resolution Mass Spectrometry stands as the essential first step in this process. Its ability to provide rapid, highly sensitive, and exceptionally accurate elemental composition data confirms that the correct molecular building blocks are present. The further application of tandem MS/MS provides robust, evidence-based support for the proposed connectivity of those blocks.
While HRMS alone provides a compelling case, its data should ideally be paired with NMR spectroscopy to deliver a complete and irrefutable structural assignment. NMR elucidates the intricate bonding network that HRMS can only infer through fragmentation. In this synergistic workflow, HRMS acts as the rapid and precise gatekeeper of molecular formula, while NMR serves as the ultimate arbiter of molecular structure.
References
-
Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Available from: [Link]
-
MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]
-
ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]
-
LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Available from: [Link]
-
Semantics Scholar. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]
-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available from: [Link]
-
PubMed. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]
-
PubMed. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Available from: [Link]
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- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Alternative Synthetic Routes for 2-Alkylthio-3-nitropyridines
This guide provides an in-depth technical comparison of synthetic strategies for obtaining 2-alkylthio-3-nitropyridines, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The inherent functionalities of this scaffold make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Herein, we will explore and contrast the classical approach of nucleophilic aromatic substitution (SNAr) on a halo-pyridine with alternative methodologies, including the displacement of a nitro group, a two-step synthesis via a mercaptopyridine intermediate, and a proposed one-pot, three-component reaction. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, experimentally-supported protocols.
Introduction: The Significance of the 2-Alkylthio-3-nitropyridine Scaffold
The 2-alkylthio-3-nitropyridine core is a key pharmacophore found in a variety of biologically active molecules. The thioether linkage provides a site for metabolic modification and can influence the lipophilicity and binding characteristics of a compound. The nitro group, a strong electron-withdrawing group, not only activates the pyridine ring for certain synthetic transformations but can also be a crucial element for biological activity or a precursor to an amino group, which opens up a vast chemical space for further derivatization. Given the importance of this scaffold, the development of efficient and versatile synthetic routes is of paramount importance.
Route 1: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine
The most established method for the synthesis of 2-alkylthio-3-nitropyridines is the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-3-nitropyridine with a thiol.[1] This reaction is predicated on the high electrophilicity of the C2 carbon of the pyridine ring, which is activated by the potent electron-withdrawing effect of the adjacent nitro group.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[2] The nucleophilic sulfur atom of the thiol (or more commonly, the thiolate anion) attacks the C2 carbon, which bears the chloride leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3] In the subsequent, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the 2-alkylthio-3-nitropyridine product. The ortho-position of the nitro group to the leaving group is critical for this stabilization, making this a highly regioselective process.[4]
Sources
A Comprehensive Comparison Guide: Biological Activity of 3-Nitropyridine vs. 5-Nitropyridine Isomers
Introduction & Chemical Context
In heterocyclic medicinal chemistry, the pyridine ring is a privileged scaffold. Before comparing the biological activities of 3-nitropyridine and 5-nitropyridine, we must clarify a fundamental chemical reality: unsubstituted 3-nitropyridine and 5-nitropyridine are identical molecules due to the C2v symmetry of the pyridine ring[1].
Therefore, when drug development professionals evaluate the "3-nitropyridine versus 5-nitropyridine" isomerism, they are strictly comparing substituted nitropyridine derivatives (e.g., 2-amino, 2-chloro, or 2-alkyl scaffolds)[2]. In these substituted systems, the relative position of the nitro group—either ortho (C3) or para (C5) to the C2 substituent—drastically alters the molecule's electronic distribution, steric profile, and ultimately, its target engagement[1].
Mechanistic Causality: Why Isomer Position Dictates Function
As a structural biologist or medicinal chemist, selecting between a 3-nitro and a 5-nitro isomer is not arbitrary; it is a calculated decision based on the desired physicochemical properties of the pharmacophore:
-
3-Nitropyridine Isomers (The Ortho-Effect): The proximity of the nitro group at the 3-position to a C2-substituent (such as an amine) frequently facilitates strong intramolecular hydrogen bonding. This interaction locks the molecule into a rigid, planar conformation[2]. This structural rigidity minimizes the entropic penalty upon target binding, making 3-nitropyridine derivatives highly effective at intercalating into narrow, hydrophobic pockets, such as the colchicine-binding site of tubulin[3].
-
5-Nitropyridine Isomers (The Para-Effect): Positioned away from the C2-substituent, the 5-nitro group projects outward into the solvent or the broader binding pocket. This increases the polar surface area and enables robust intermolecular hydrogen bonding and dipole-dipole interactions with target residues[4]. Consequently, 5-nitropyridine isomers excel as competitive inhibitors for enzyme active sites with exposed hydrogen-bond donors/acceptors, such as the catalytic clefts of urease and chymotrypsin[4].
Fig 1: Structural logic and biological divergence of substituted nitropyridine isomers.
Comparative Biological Activity
3-Nitropyridine: Microtubule Destabilization & Anticancer Efficacy
Recent oncological studies have identified 3-nitropyridine analogues (such as 4AZA2891 and 4AZA2996) as a novel class of potent microtubule-targeting agents[3]. By binding specifically to the colchicine site at the interface of α
- and β -tubulin subunits, these isomers inhibit tubulin polymerization[3]. This dynamic interference arrests the cancer cell cycle in the G2/M phase, leading to apoptosis[5]. Notably, these 3-nitropyridine compounds achieve this without inducing the severe myelotoxicity typically associated with traditional microtubule-targeting agents[3]. Furthermore, certain 3-nitropyridine derivatives exhibit moderate antibacterial activity against Mycobacterium bovis (MIC 12.5–50 µg/mL)[2].
5-Nitropyridine: Enzymatic Inhibition & Anticoccidial Action
Conversely, 5-nitropyridine derivatives demonstrate profound efficacy against enzymatic and parasitic targets. For example, act as dual inhibitors of critical enzymes, exhibiting an IC₅₀ of 8.67 µM against chymotrypsin and 29.21 µM against urease[4]. Historically, have also been validated as highly potent anticoccidial agents against Eimeria tenella, specifically targeting the parasite during its sporozoite and first schizogony stages[6][7].
Quantitative Data Summary
| Isomer Scaffold | Representative Compound | Primary Target | Mechanism of Action | Experimental Efficacy |
| 3-Nitropyridine | 4AZA2891 / 4AZA2996 | Tubulin (Colchicine Site) | Microtubule destabilization; G2/M cell cycle arrest | Low µM cytotoxicity; potent in vivo tumor inhibition |
| 3-Nitropyridine | 2-amino-3-nitropyridine derivatives | Mycobacterium bovis | Disruption of mycobacterial cell wall synthesis | MIC: 12.5–50 µg/mL |
| 5-Nitropyridine | 5-nitropyridine-3-sulfonamide | Eimeria tenella | Inhibition of sporozoite and first schizogony stages | High anticoccidial index |
| 5-Nitropyridine | 5-nitropyridin-2-yl Meldrum's acid | Chymotrypsin & Urease | Dual competitive enzymatic inhibition | IC₅₀: 8.67 µM (Chymotrypsin), 29.21 µM (Urease) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the biological activities of these isomers must be evaluated using self-validating assay systems. Below are the standard protocols used to validate the primary targets of both scaffolds.
Protocol A: In Vitro Tubulin Polymerization Assay (Validating 3-Nitropyridine)
This assay continuously monitors the assembly of tubulin into microtubules using a fluorescent reporter.
-
Preparation of Tubulin Reaction Mixture: Reconstitute purified porcine brain tubulin (>99% pure) in a polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).
-
Causality: Tubulin requires a GTP-regeneration system because GTP hydrolysis is the thermodynamic driver of the dynamic instability of microtubules. EGTA is included to chelate calcium, which otherwise inhibits polymerization.
-
-
Compound Addition & Control Establishment: Plate the 3-nitropyridine analogs across a concentration gradient. Crucially, include a vehicle control (DMSO), a positive destabilizing control (Vinblastine), and a stabilizing control (Paclitaxel).
-
Causality: A self-validating system requires bidirectional controls. Paclitaxel proves the assay can detect hyper-polymerization, while Vinblastine proves it can detect depolymerization, ensuring the 3-nitropyridine readout is not an artifact of buffer degradation.
-
-
Kinetic Fluorescence Monitoring: Incubate the microplate at 37°C and immediately monitor fluorescence (Ex: 340 nm / Em: 440 nm) continuously for 60 minutes.
-
Causality: Continuous kinetic monitoring, rather than a single endpoint read, allows for the calculation of the Vmax of polymerization, providing a highly accurate IC₅₀ determination that accounts for compound-induced lag phases.
-
Protocol B: Dual Enzyme Inhibition Assay (Validating 5-Nitropyridine)
This protocol evaluates the competitive inhibition of chymotrypsin and urease by 5-nitropyridine derivatives.
-
Enzyme-Inhibitor Pre-Incubation: Incubate the 5-nitropyridine derivative with purified chymotrypsin or urease in their respective assay buffers for 15 minutes at 25°C prior to substrate addition.
-
Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium. Failing to do so before adding the substrate often leads to artificially high IC₅₀ values due to substrate competition outcompeting the initial inhibitor binding phase.
-
-
Orthogonal Substrate Detection:
-
For Chymotrypsin: Add the chromogenic substrate SAAPFpNA and measure the release of p-nitroaniline at 410 nm.
-
For Urease: Add urea, and quantify the resulting ammonia production using the phenol-hypochlorite method, measuring absorbance at 625 nm.
-
Causality: Using two distinct optical wavelengths for the two enzymes prevents optical interference.
-
-
Data Normalization & Background Subtraction: Subtract the absorbance of compound-only blanks from the reaction wells before normalizing against the uninhibited enzyme control.
-
Causality: Nitropyridines often possess intrinsic absorbance in the UV-Vis spectrum. Background subtraction guarantees that the compound's own color does not mask its inhibitory effect, preventing false negatives.
-
Fig 2: Self-validating experimental workflow for nitropyridine target validation.
References
-
Title: 3-nitropyridine analogues as novel microtubule-targeting agents Source: PLoS One (National Institutes of Health / PMC) URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules (National Institutes of Health / PMC) URL: [Link]
-
Title: Studies on anticoccidial agents. 13. Synthesis and anticoccidial activity of nitropyridine-2- and -3-sulfonamides and derivatives Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on anticoccidial agents. 13. Synthesis and anticoccidial activity of nitropyridine-2- and -3-sulfonamides and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
HPLC-based purity analysis of synthesized 2-(methoxycarbonyl)methylthio-3-nitropyridine
Comprehensive Guide to HPLC-Based Purity Analysis of Synthesized 2-(Methoxycarbonyl)methylthio-3-nitropyridine
As a Senior Application Scientist, the development of a robust, reproducible, and self-validating analytical method is paramount when characterizing complex synthetic intermediates. The compound 2-(methoxycarbonyl)methylthio-3-nitropyridine (CAS: 477716-65-7) is a highly functionalized pyridine thioether[1]. Accurate purity assessment of this molecule is critical, as trace impurities—such as unreacted thiols, over-oxidized sulfoxides, or regioisomers—can severely compromise downstream synthetic steps or alter the efficacy of the final active pharmaceutical ingredient (API)[2].
This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and provides a field-proven, step-by-step methodology for the precise purity analysis of this compound.
Physicochemical Profiling & Mechanistic Rationale
To design an effective HPLC method, we must first deconstruct the analyte's physicochemical properties to understand the causality behind our chromatographic choices:
-
The Nitropyridine Ring: The pyridine nitrogen is basic, which typically leads to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with unreacted silanol groups. However, the strongly electron-withdrawing nitro group at the 3-position partially delocalizes this electron density, making the ring highly electron-deficient. This makes it an excellent candidate for π−π stacking interactions[3].
-
The Thioether & Methyl Ester: These functional groups confer moderate hydrophobicity, making Reverse-Phase HPLC (RP-HPLC) the ideal separation mode. Furthermore, thioethers are highly susceptible to oxidation, meaning the analytical method must be capable of resolving the parent compound from its highly polar sulfoxide or sulfone degradants[2].
-
UV Chromophores: The conjugated nitropyridine system provides strong UV absorbance, allowing for highly sensitive detection at 254 nm and 270 nm[3].
To suppress residual silanol ionization and maintain the analyte in a consistent solvation state, an acidic modifier (such as 0.1% Trifluoroacetic acid, TFA) is strictly required in the mobile phase[3].
Chromatographic Interaction Pathways
The following diagram illustrates the distinct mechanistic pathways utilized to achieve baseline resolution for nitropyridine thioethers.
Mechanistic pathways of chromatographic interactions for nitropyridine thioethers.
Comparative Column Performance Data
The choice of stationary phase dictates the success of the purity analysis. While a standard C18 column relies purely on hydrophobic dispersion forces, modern alternative chemistries like Biphenyl phases offer orthogonal selectivity. Because the nitropyridine ring is electron-deficient, the electron-rich Biphenyl stationary phase induces strong π−π interactions, drastically improving the separation of the main peak from structurally similar synthetic impurities.
Below is a comparative data summary based on the chromatographic behavior of nitropyridine derivatives under gradient elution conditions:
| Column Chemistry | Primary Retention Mechanism | Peak Tailing Factor ( As ) | Resolution ( Rs ) from Sulfoxide Impurity | Overall Suitability |
| Standard C18 (Non-endcapped) | Hydrophobic | 1.8 - 2.2 | 1.5 | Poor: Secondary silanol interactions cause severe tailing. |
| End-capped C18 | Hydrophobic | 1.2 - 1.4 | 2.1 | Good: Reduced tailing, acceptable for routine assay. |
| Biphenyl | Hydrophobic + π−π Stacking | 1.0 - 1.1 | 3.8 | Excellent: Enhanced shape selectivity and baseline resolution. |
Data Interpretation: The Biphenyl column is the superior choice. It not only provides a near-perfect Gaussian peak shape ( As≈1.0 ) but also maximizes the resolution between the parent thioether and its primary oxidative degradants.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the mobile phase pH and column temperature, we eliminate retention time drift and ensure reproducibility[3].
A. Reagent & Sample Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Sonicate for 5 minutes and filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Degas via sonication.
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Analyte Preparation: Accurately weigh 10.0 mg of synthesized 2-(methoxycarbonyl)methylthio-3-nitropyridine. Dissolve in 10.0 mL of the sample diluent to achieve a 1.0 mg/mL stock solution. Vortex until fully dissolved. Dilute further to 0.1 mg/mL for the working injection sample.
B. Instrument Setup & Gradient Program
-
Column: Phenomenex Kinetex Biphenyl (or equivalent), 150×4.6 mm, 2.6 µm particle size.
-
Column Temperature: 35 °C (Thermostatting is critical to prevent thermal degradation and ensure consistent viscosity)[3].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: Photodiode Array (PDA) extracted at 254 nm (primary) and 270 nm (secondary).
Gradient Elution Table:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 10% → 90% B (Linear ramp to elute the main thioether)
-
12.0 - 15.0 min: 90% B (Column wash)
-
15.0 - 15.1 min: 90% → 10% B (Return to initial conditions)
-
15.1 - 20.0 min: 10% B (Column equilibration)
C. System Suitability & Self-Validation Criteria
Before reporting the purity of the synthesized batch, the analytical run must pass the following self-validation checks:
-
Precision: Inject the 0.1 mg/mL standard six times. The Relative Standard Deviation (%RSD) of the peak area must be ≤1.0% .
-
Peak Symmetry: The tailing factor ( As ) of the 2-(methoxycarbonyl)methylthio-3-nitropyridine peak must be between 0.9 and 1.2.
-
Resolution: If a spiked sulfoxide impurity standard is used, the critical pair resolution ( Rs ) must be ≥2.0 .
Once the system passes these criteria, integrate the chromatogram using the Area Normalization Method (excluding the blank peaks) to determine the relative purity percentage of the synthesized compound.
References
-
CAS#:477716-65-7 | 2-(Methoxycarbonyl)methylthio-3-nitropyridine. Chemsrc. Available at:[Link]
-
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
advantages of using potassium carbonate in 2-methyl-3-nitropyridine synthesis
The synthesis of 2-methyl-3-nitropyridine represents a critical node in the development of numerous pharmaceutical agents, most notably in the production of ribonucleotide reductase inhibitors like Triapine (3-AP)[1]. For drug development professionals and synthetic chemists, the preferred route to this intermediate is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine with methylboronic acid.
While the choice of catalyst is often the primary focus, as a Senior Application Scientist, I can attest that base selection is the true determinant of reaction success. This guide provides an objective, data-driven comparison of base performance in this specific coupling, highlighting the strategic advantages of using potassium carbonate ( K2CO3 ).
Mechanistic Rationale: The Base Selection Dilemma
In the Suzuki-Miyaura catalytic cycle, the base plays a non-negotiable role in the transmetalation step. It must coordinate with the organoboron reagent to form a negatively charged, electron-rich boronate complex (e.g., [Me−B(OH)2(CO3)]K ), which is reactive enough to transfer its alkyl group to the palladium(II) center[2].
However, the substrate—2-chloro-3-nitropyridine—presents a unique chemical hazard. The highly electron-withdrawing nitro group at the 3-position strongly activates the adjacent 2-chloro position toward Nucleophilic Aromatic Substitution ( SNAr ) .
If a strong aqueous base like sodium hydroxide ( NaOH ) or potassium hydroxide ( KOH ) is used, the hydroxide ions act as aggressive nucleophiles. This leads to rapid displacement of the chloride, yielding 2-hydroxy-3-nitropyridine (or its tautomer, 3-nitropyridin-2-one) rather than the desired cross-coupled product.
The K2CO3 Advantage: Potassium carbonate provides the perfect thermodynamic balance. With a pKa of ~10.3, it is sufficiently basic to activate methylboronic acid for transmetalation, yet mild and non-nucleophilic enough to completely suppress the SNAr hydrolysis pathway[1]. Furthermore, the potassium counter-ion exhibits a strong affinity for the boronic acid oxygen atoms, accelerating the formation of the active boronate species compared to sodium-based alternatives.
Mechanistic role of K2CO3 in the Pd-catalyzed Suzuki-Miyaura catalytic cycle.
Comparative Analysis: Quantitative Base Performance
To objectively evaluate K2CO3 , we must compare it against standard alternatives used in Suzuki couplings. The data below summarizes the performance metrics when coupling 2-chloro-3-nitropyridine with methylboronic acid using Pd(PPh3)4 in a 1,4-Dioxane/Water solvent system.
| Base Alternative | Average Yield (%) | Cost Profile | Side-Reaction Profile | Solubility in Dioxane/H₂O |
| Potassium Carbonate ( K2CO3 ) | 85 - 92% | Low | Minimal to None | Excellent (Homogeneous at reflux) |
| Sodium Carbonate ( Na2CO3 ) | 60 - 70% | Very Low | Minimal | Poor (Causes biphasic mass transfer issues) |
| Cesium Carbonate ( Cs2CO3 ) | 90 - 95% | High | Trace Hydrolysis | Excellent |
| Sodium Hydroxide ( NaOH ) | < 40% | Very Low | High ( SNAr Hydrolysis) | Excellent |
Key Takeaway: While Cs2CO3 offers marginally higher yields, its hygroscopic nature and exorbitant cost make it unviable for scale-up. Na2CO3 suffers from poor solubility in the dioxane-rich organic phase, severely retarding the reaction rate. K2CO3 occupies the optimal intersection of high yield, low cost, and excellent chemoselectivity.
Self-Validating Experimental Protocol
The following protocol details the synthesis of 2-methyl-3-nitropyridine. This workflow is designed as a self-validating system: each step includes built-in causality and observational checkpoints to ensure scientific integrity.
Reagents Required:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 equivalent)
-
Coupling Partner: Methylboronic acid (1.5 equivalents)
-
Catalyst: Pd(PPh3)4 (0.05 equivalents / 5 mol%)
-
Base: K2CO3 (3.0 equivalents)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v ratio)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step):
-
Action: Sparge the 1,4-Dioxane and Water mixture with Argon for 30 minutes prior to use.
-
Causality: Pd(PPh3)4 is highly sensitive to oxidation. Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
-
-
Reagent Assembly:
-
Action: In a flame-dried Schlenk flask under Argon, add 2-chloro-3-nitropyridine, methylboronic acid, and Pd(PPh3)4 .
-
Validation: The mixture should appear as a pale yellow/orange suspension.
-
-
Base Addition:
-
Action: Dissolve K2CO3 in the degassed water portion and add it dropwise to the dioxane solution.
-
Causality: Pre-dissolving the base ensures immediate availability for boronate formation and prevents localized high-concentration spikes that could trigger trace side reactions.
-
-
Reflux & Monitoring:
-
Action: Heat the reaction mixture to 90-100°C for 24-48 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 3:1) or LCMS. The disappearance of the 2-chloro-3-nitropyridine spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) validates reaction progression.
-
-
Workup & Extraction:
-
Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure to remove dioxane. Extract the aqueous residue with Ethyl Acetate (3x), wash with brine, and dry over anhydrous MgSO4 .
-
Causality: Brine washing removes residual DMF/Dioxane and water, while MgSO4 ensures a completely dry organic phase prior to concentration, preventing hydrolysis during storage.
-
-
Purification:
-
Action: Purify via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
-
Step-by-step experimental workflow for the synthesis of 2-methyl-3-nitropyridine.
Conclusion
The synthesis of 2-methyl-3-nitropyridine via Suzuki-Miyaura coupling is a masterclass in the importance of chemoselectivity. By utilizing potassium carbonate, chemists can effectively navigate the fine line between activating the boronic acid for transmetalation and protecting the highly electrophilic pyridine ring from nucleophilic degradation. The resulting protocol is scalable, highly reproducible, and economically viable for downstream pharmaceutical manufacturing.
References
- Sartorelli, A. C., & Lin, T.-S. (1994). 2-Formylpyridine thiosemicarbazone compounds. U.S. Patent No. 5,281,715. Washington, DC: U.S. Patent and Trademark Office.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at:[Link]
Sources
A Comparative Guide to Structural Confirmation of Substituted Pyridines Using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel substituted pyridines is a critical step. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their precise characterization non-negotiable.[1] While 1D NMR provides a foundational overview, complex substitution patterns often lead to signal overlap and ambiguity that only a multi-pronged 2D NMR approach can resolve.
This guide provides an in-depth comparison of the primary 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—for the structural elucidation of substituted pyridines. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
The Starting Point: 1D ¹H and ¹³C NMR
Before delving into 2D techniques, a high-quality 1D ¹H spectrum is essential. For a typical pyridine ring, the proton chemical shifts are highly characteristic due to the electron-withdrawing nature of the nitrogen atom.
-
α-protons (H2, H6): Most deshielded, found furthest downfield (typically δ 8.5-8.8 ppm) due to their proximity to the nitrogen.[2]
-
γ-proton (H4): Appears at an intermediate chemical shift (δ 7.5-7.8 ppm).[2]
-
β-protons (H3, H5): Least deshielded of the ring protons (δ 7.0-7.5 ppm).
¹³C NMR complements this by providing a map of the carbon skeleton, though it is inherently less sensitive.[2] The challenge arises when substituents alter these electronic environments and when multiple signals crowd the aromatic region, making definitive assignments from 1D data alone unreliable. This is where 2D NMR becomes indispensable.[3]
The 2D NMR Workflow: A Strategic Approach
The process of 2D NMR analysis is not random; it is a logical progression from establishing proton connectivity to building the complete molecular framework. Each experiment answers a specific question, and the answer from one informs the interpretation of the next.
Caption: A logical workflow for the structural elucidation of a novel substituted pyridine using 2D NMR.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the cornerstone of proton assignment. It identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[4][5] In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes, and off-diagonal cross-peaks connect protons that are coupled to each other.[6]
Why it's essential for pyridines: For a pyridine ring, COSY allows you to "walk" around the ring from one proton to its neighbor. For example, in a 3-substituted pyridine, you would expect to see a COSY correlation between H2 and H4 (a four-bond, W-type coupling, though often weak), H4 and H5, and H5 and H6. The absence of a cross-peak between H2 and the protons on the other side of the substituent at C3 is a key piece of evidence.
Experimental Causality: The choice of a COSY-45 or DQF-COSY over a standard COSY can be beneficial. A COSY-45 can simplify the spectrum by reducing the intensity of diagonal peaks, making cross-peaks near the diagonal easier to identify.[7][8] DQF-COSY helps to remove singlets and artifacts, providing a cleaner spectrum.[8]
Protocol: ¹H-¹H COSY
-
Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup: Lock and shim the spectrometer on your sample. Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Acquisition Parameters:
-
Load a standard gradient-selected, phase-sensitive COSY pulse sequence (e.g., cosygpmfph on Bruker, gCOSY on Varian/Agilent).
-
Set the spectral width (SW) in both dimensions to cover all proton signals.
-
Acquire 1024 or 2048 complex points in the direct dimension (F2).
-
Set the number of increments in the indirect dimension (F1) to 256 or 512.
-
Use 2 to 8 scans per increment.
-
Set a relaxation delay (D1) of 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum carefully. The diagonal peaks and cross-peaks should have the same phase.
-
Symmetrize the spectrum to reduce noise (use with caution as it can create artifacts).
-
HSQC (Heteronuclear Single Quantum Coherence): The Definitive C-H Correlation
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[3][9] It is an inverse-detected experiment, meaning it detects the high-sensitivity ¹H nucleus, which makes it far more sensitive than older, carbon-detect experiments like HETCOR.[10] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.
Why it's essential for pyridines: HSQC provides an unambiguous assignment of all protonated carbons in the pyridine ring and its substituents.[2] If you have assigned the protons from the ¹H and COSY spectra, you can now definitively assign their attached carbons. Quaternary carbons (those with no attached protons) are invisible in an HSQC spectrum, a key diagnostic feature.[2]
Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Instrument Setup: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
Acquisition Parameters:
-
Load a standard gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity editing).
-
Set the F2 (¹H) dimension spectral width based on the ¹H spectrum.
-
Set the F1 (¹³C) dimension spectral width to cover all expected carbon signals (e.g., 0-160 ppm for a typical substituted pyridine).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz. This value is optimized for magnetization transfer.
-
Acquire 1024 or 2048 points in F2 and 256 increments in F1.
-
Use 2 to 8 scans per increment.
-
Set a relaxation delay of 1.5-2.0 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
-
Perform a 2D Fourier transform.
-
Phase the spectrum. If using an edited HSQC, CH/CH₃ peaks will be in one phase (e.g., positive/red) and CH₂ peaks will be in the opposite phase (e.g., negative/blue), which is extremely useful for identifying substituent types.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Building the Skeleton
The HMBC experiment is arguably the most powerful tool for determining the substitution pattern. It reveals correlations between protons and carbons over multiple bonds, typically two (²JCH) and three (³JCH).[2][9] Crucially, one-bond correlations are suppressed.[9]
Why it's essential for pyridines:
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC is the primary way to assign them. A proton on a substituent will show a correlation to the pyridine carbon it is attached to, and protons on the ring will show correlations to the quaternary carbon of a substituent.
-
Connecting Fragments: HMBC connects spin systems that are separated by substituents or heteroatoms. For example, it can link a proton on the pyridine ring to a carbon in an adjacent substituent, confirming the point of attachment.
-
Confirming Substitution Pattern: The pattern of HMBC correlations is unique to the substitution pattern. A proton at C6 will show a ³JCH correlation to C4 and a ²JCH correlation to C5, but also a ³JCH correlation to C2. Observing these specific long-range connections is definitive proof of the structure.
Sources
- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines | MDPI [mdpi.com]
- 8. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
Safety Operating Guide
2-(methoxycarbonyl)methylthio-3-nitropyridine proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex heterocyclic intermediates requires moving beyond generic safety data sheets. 2-(Methoxycarbonyl)methylthio-3-nitropyridine (CAS: 477716-65-7)[1] is a highly functionalized molecule frequently utilized in drug discovery and development.
To ensure operational safety, regulatory compliance, and environmental protection, laboratory personnel must understand the causality behind its hazards. This guide provides a self-validating, step-by-step operational and disposal framework tailored specifically for the unique chemical topography of this compound.
Mechanistic Hazard Profile: The "Why" Behind the Safety
Understanding the structural components of 2-(methoxycarbonyl)methylthio-3-nitropyridine dictates our handling and disposal logic:
-
The Nitropyridine Core: The electron-withdrawing nitro group on the pyridine ring renders the molecule highly electrophilic and reactive. This structural feature is the primary driver for its classification as a severe skin, eye, and respiratory irritant (GHS H315, H319, H335)[2]. Furthermore, upon thermal degradation, the nitrogen atoms in both the nitro group and the pyridine ring oxidize to form highly toxic Nitrogen Oxides (NOx).
-
The Thioether Linkage: Thioethers are inherently susceptible to oxidation. If subjected to uncontrolled thermal decomposition or mixed with strong laboratory oxidizers, this linkage cleaves to release volatile, malodorous, and highly toxic Sulfur Oxides (SOx) and hydrogen sulfide derivatives.
-
The Methyl Ester: While relatively stable under neutral conditions, the ester is prone to hydrolysis in the presence of strong acids or bases, which can unpredictably alter the solubility profile of your waste stream.
Quantitative Data & Classification
To facilitate quick risk assessment, the physical properties and GHS classifications are summarized below.
| Property / Hazard Parameter | Description / Classification |
| Chemical Name | 2-(Methoxycarbonyl)methylthio-3-nitropyridine |
| CAS Number | 477716-65-7[1] |
| Molecular Formula | C8H8N2O4S |
| Primary GHS Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids |
| Combustion Byproducts | NOx, SOx, Carbon Monoxide (CO), Carbon Dioxide (CO2) |
Emergency Spill Response Protocol
In the event of a spill, standard sweeping can aerosolize the nitropyridine powder, leading to inhalation exposure. Execute the following self-validating protocol:
Step 1: Isolation and PPE Donning
-
Evacuate personnel from the immediate vicinity and increase local exhaust ventilation.
-
Don appropriate PPE: NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and tight-fitting chemical safety goggles.
Step 2: Containment (No-Dust Method)
-
Do not dry sweep. Lightly dampen the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a small amount of water if hydrolysis is not a concern) to suppress aerosolization.
-
Absorb the dampened mass using inert, non-combustible material (vermiculite or diatomaceous earth).
Step 3: Chemical Decontamination
-
Transfer the absorbed mass into a sealable, high-density polyethylene (HDPE) container using a non-sparking tool.
-
Wash the spill surface with a mild detergent and water solution, collecting all washings into your liquid hazardous waste carboy.
Step 4: System Validation Check
-
Self-Validation: Swab the cleaned spill area with a solvent-dampened piece of filter paper and visualize it under a UV lamp (254 nm). The highly conjugated nitropyridine ring is strongly UV-active; a lack of fluorescence confirms complete decontamination.
Step-by-Step Disposal Plan
Because this molecule contains both Nitrogen and Sulfur, pouring it down the drain or placing it in standard solid waste violates environmental regulations and poses severe aquatic toxicity risks[2].
Step 1: Segregation at the Source
-
Keep this waste strictly segregated from strong oxidizers (e.g., peroxides, permanganates) to prevent exothermic oxidation of the thioether linkage.
-
Separate solid waste (contaminated PPE, empty vials, sweeping debris) from liquid waste (reaction mother liquors, extraction solvents).
Step 2: Primary Containment
-
Place solid waste into double-lined, heavy-duty polyethylene bags.
-
Collect liquid waste in a chemically compatible, leak-proof HDPE carboy.
Step 3: Regulatory Labeling
-
Label all containers explicitly: "Hazardous Organic Waste - Contains Nitrogen and Sulfur."
-
Self-Validation: Verify that the waste manifest specifically flags the presence of N and S. This ensures the waste management contractor routes the material to the correct facility rather than a standard rotary kiln.
Step 4: Final Thermal Destruction (Incineration)
-
The Protocol: The only acceptable method of final disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber [3].
-
The Causality: The afterburner provides the extreme temperatures (>1000°C) required to completely cleave the highly stable pyridine aromatic ring. The scrubber (typically an alkaline wash system) is non-negotiable; it captures and neutralizes the acidic NOx and SOx gases generated by the nitro and thioether groups, preventing toxic atmospheric release and acid rain generation[3][4].
Process Visualization
The following workflow illustrates the logical progression from waste generation to final, environmentally compliant destruction.
Workflow for the segregation, labeling, and thermal destruction of nitropyridine thioether waste.
References
-
Chemsrc. CAS#:477716-65-7 | 2-(Methoxycarbonyl)methylthio-3-nitropyridine. Available at:[Link]
-
United Nations Office on Drugs and Crime (UNODC). Laboratory and Scientific Section: Chemical Disposal Guidelines. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
